2,2-Dimethyl-3'-trifluoromethylpropiophenone
Description
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Properties
IUPAC Name |
2,2-dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-11(2,3)10(16)8-5-4-6-9(7-8)12(13,14)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIPNRSETZEWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609090 | |
| Record name | 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-39-7 | |
| Record name | 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 2,2-Dimethyl-3'-trifluoromethylpropiophenone
An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Dimethyl-3'-trifluoromethylpropiophenone
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a valuable building block for drug discovery and agrochemical development.[1] This document outlines a robust synthetic protocol via Friedel-Crafts acylation, details the underlying reaction mechanism, and presents a full suite of analytical techniques for structural verification and purity assessment. It is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven guide to the preparation and analysis of this and structurally related compounds.
Introduction
Chemical Identity and Structure
This compound, more systematically named 1-(3-(trifluoromethyl)phenyl)-2,2-dimethylpropan-1-one , is an aromatic ketone characterized by a tert-butyl ketone group and a trifluoromethyl substituent at the meta-position of the phenyl ring.
-
Molecular Formula: C₁₂H₁₃F₃O
-
Molecular Weight: 230.22 g/mol
-
CAS Number: 1533-03-5[2]
-
Canonical SMILES: CCC(=O)c1cccc(c1)C(F)(F)F
The molecule's structure combines the steric bulk of a pivaloyl group with the potent electron-withdrawing nature of a trifluoromethyl group, influencing its reactivity and physicochemical properties.
Significance and Applications
The incorporation of trifluoromethyl groups into organic molecules is a cornerstone strategy in modern drug design. The -CF₃ moiety is known to improve key pharmacokinetic properties, including metabolic stability and membrane permeability, by blocking sites of oxidative metabolism and increasing lipophilicity.[1] Consequently, this compound serves as a critical intermediate for synthesizing more complex molecules with potential therapeutic applications, where these enhanced properties are highly desirable.
Synthesis Methodology: Friedel-Crafts Acylation
The most direct and industrially scalable approach to synthesizing aryl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[3][4] For the target molecule, this involves the reaction of a 3-substituted trifluoromethylbenzene with pivaloyl chloride.
Rationale for Reagent Selection
-
Aromatic Substrate: 1-Bromo-3-(trifluoromethyl)benzene is selected as the starting material. The bromine atom does not significantly hinder the reaction and provides a handle for potential future cross-coupling reactions if needed. The trifluoromethyl group is a deactivating group, meaning harsher reaction conditions (e.g., higher temperature or catalyst loading) may be necessary compared to an unsubstituted benzene ring.[5]
-
Acylating Agent: Pivaloyl chloride is the source of the 2,2-dimethylpropanoyl group. Its high reactivity makes it an excellent electrophile precursor.
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is the quintessential Lewis acid for this transformation. It effectively coordinates with the acyl chloride to generate the highly electrophilic acylium ion required for the substitution.[6] A stoichiometric amount is often required as AlCl₃ complexes with the final ketone product.[3]
Detailed Experimental Protocol
Safety First: This procedure involves corrosive, air-sensitive, and toxic reagents. All operations must be conducted in a certified chemical fume hood.[7][8] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[9][10][11] The reaction apparatus must be scrupulously dried to prevent quenching of the Lewis acid catalyst.
Materials:
-
1-Bromo-3-(trifluoromethyl)benzene
-
Pivaloyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Add pivaloyl chloride (1.05 equivalents) dropwise to the stirred AlCl₃ suspension via the dropping funnel over 10-15 minutes. Allow the mixture to stir for an additional 15 minutes at 0 °C to pre-form the acylium ion complex.[6]
-
Substrate Addition: Dissolve 1-Bromo-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly adding crushed ice, followed by the slow, dropwise addition of concentrated HCl until the aqueous layer is acidic. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.[6]
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a clear oil or low-melting solid.
Visualization of Synthesis and Mechanism
Caption: High-level workflow for the synthesis of the target compound.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Physicochemical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be relatively simple.
-
δ 7.5-8.2 ppm (m, 4H): A complex multiplet region corresponding to the four protons on the disubstituted aromatic ring.
-
δ 1.35 ppm (s, 9H): A sharp, strong singlet integrating to nine protons, characteristic of the chemically equivalent methyl groups of the tert-butyl moiety.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~205 ppm: Ketone carbonyl carbon (C=O).
-
δ ~135-140 ppm: Aromatic quaternary carbon attached to the ketone.
-
δ ~122-132 ppm: Aromatic CH carbons and the quaternary carbon attached to the -CF₃ group. The carbon bonded to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
δ ~124 ppm (q, ¹JCF ≈ 272 Hz): Trifluoromethyl carbon.
-
δ ~45 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~28 ppm: Methyl carbons of the tert-butyl group.
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ ~ -63 ppm (s, 3F): A single, sharp peak corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. This is a definitive signal for confirming the presence and electronic environment of the -CF₃ group.[12]
-
The IR spectrum provides confirmation of key functional groups.[13][14]
-
~2975 cm⁻¹ (s): C-H stretching from the tert-butyl methyl groups.
-
~1695 cm⁻¹ (s): A strong absorption band characteristic of the aryl ketone C=O stretching vibration.
-
~1600, 1480 cm⁻¹ (m): C=C stretching vibrations within the aromatic ring.
-
~1325, 1170, 1130 cm⁻¹ (s, broad): A series of very strong, characteristic absorption bands corresponding to the C-F stretching modes of the trifluoromethyl group.[15]
Electron Ionization (EI) mass spectrometry is used to determine the molecular weight and identify characteristic fragmentation patterns.
-
m/z 230: Molecular ion peak [M]⁺.
-
m/z 173: A prominent peak corresponding to the [M - C₄H₉]⁺ fragment, representing the loss of the tert-butyl group. This results in the stable 3-(trifluoromethyl)benzoyl cation.
-
m/z 57: A peak corresponding to the tert-butyl cation [C(CH₃)₃]⁺.
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for assessing purity and confirming molecular weight. The compound should elute as a single sharp peak under appropriate conditions.
-
High-Performance Liquid Chromatography (HPLC): Using a suitable reversed-phase column (e.g., C18) and a mobile phase such as acetonitrile/water, HPLC can provide a quantitative measure of purity (typically >97% for a purified sample).
Data Summary
Table 1: Physical and Spectroscopic Properties
| Property | Value/Expected Data | Source/Rationale |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for aromatic ketones |
| Boiling Point | ~216-217 °C (lit.) | |
| Density | ~1.202 g/mL at 25 °C (lit.) | |
| ¹H NMR (δ, ppm) | 7.5-8.2 (m, 4H), 1.35 (s, 9H) | Structural Prediction |
| ¹³C NMR (δ, ppm) | ~205 (C=O), 122-140 (Ar), 124 (q, CF₃), 45 (Cq), 28 (CH₃) | Structural Prediction |
| ¹⁹F NMR (δ, ppm) | ~ -63 (s) | [12] |
| IR (cm⁻¹) | 2975 (C-H), 1695 (C=O), 1325, 1170, 1130 (C-F) | [13][15] |
| MS (m/z) | 230 [M]⁺, 173 [M-57]⁺ | Fragmentation Analysis |
Conclusion
This guide has detailed a reliable and well-established method for the synthesis of this compound via Friedel-Crafts acylation. The causality behind experimental choices, from reagent selection to reaction conditions, has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive suite of analytical techniques has been described, forming a self-validating system to ensure the structural integrity and purity of the final product. The protocols and data presented herein serve as a robust resource for chemists engaged in the synthesis of fluorinated building blocks for pharmaceutical and agrochemical research.
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- α,β-Unsaturated enamino-ketones with trifluoromethyl groups. Infrared spectra and structure. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
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- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/ triglyme system. Beilstein Journals.
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An In-depth Technical Guide to 2,2-Dimethyl-1-[2-(trifluoromethyl)phenyl]propan-1-one
This technical guide provides a comprehensive overview of 2,2-Dimethyl-1-[2-(trifluoromethyl)phenyl]propan-1-one, a fluorinated aromatic ketone of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document will delve into its chemical identity, synthesis, physicochemical properties, potential applications, and safety considerations, offering field-proven insights and practical methodologies.
Chemical Identity and Nomenclature
CAS Number: 898766-36-4
IUPAC Name: 2,2-dimethyl-1-[2-(trifluoromethyl)phenyl]propan-1-one
This compound is a propiophenone derivative characterized by a tert-butyl group attached to the carbonyl carbon and a trifluoromethyl group at the ortho position of the phenyl ring. The presence and position of the trifluoromethyl group significantly influence the molecule's electronic properties and steric hindrance, which in turn dictates its reactivity and potential biological activity.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 898766-36-4 |
| IUPAC Name | 2,2-dimethyl-1-[2-(trifluoromethyl)phenyl]propan-1-one |
| Molecular Formula | C₁₂H₁₃F₃O |
| Molecular Weight | 230.23 g/mol |
| Canonical SMILES | CC(C)(C)C(=O)C1=CC=CC=C1C(F)(F)F |
| InChI Key | HZKWMUPILWNEJI-UHFFFAOYSA-N |
Synthesis and Mechanistic Insights
The synthesis of 2,2-dimethyl-1-[2-(trifluoromethyl)phenyl]propan-1-one can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary and mechanistically distinct routes are the Friedel-Crafts acylation and a Grignard/organolithium-based approach.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones.[1][2][3] In this approach, trifluoromethylbenzene is acylated using 2,2-dimethylpropanoyl chloride (pivaloyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Friedel-Crafts Acylation Workflow.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add 2,2-dimethylpropanoyl chloride (1.0 equivalent) to the stirred suspension. The formation of the acylium ion is an exothermic process.
-
Electrophilic Aromatic Substitution: To the resulting mixture, add trifluoromethylbenzene (1.0 equivalent) dropwise via the addition funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Causality and Trustworthiness: The use of anhydrous conditions and an inert atmosphere is critical to prevent the deactivation of the Lewis acid catalyst by moisture.[2] The slow, controlled addition of reagents is a self-validating step to manage the exothermicity of the reaction. The acidic work-up ensures the complete decomposition of the catalyst and protonation of any intermediates, leading to the desired ketone.
Organometallic Addition to a Carboxylic Acid Derivative
An alternative strategy involves the reaction of an organometallic reagent derived from 2-bromobenzotrifluoride with a suitable pivaloyl electrophile. A common approach is the use of a Grignard reagent or an organolithium species.
Caption: Grignard Reagent Synthesis Workflow.
Experimental Protocol: Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromobenzotrifluoride (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated by gentle heating and then maintained by the exothermic reaction.
-
Acylation: Once the Grignard reagent has formed, cool the solution to 0 °C. Slowly add a solution of 2,2-dimethylpropanoyl chloride (1.0 equivalent) in anhydrous THF.
-
Reaction and Work-up: Stir the reaction mixture at room temperature for several hours. Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified as described in the Friedel-Crafts method.
Expertise and Experience: The formation of the Grignard reagent is a critical step; the glassware must be scrupulously dry to prevent quenching of the organometallic species.[4] The use of an initiator like iodine is a common technique to start the reaction on the surface of the magnesium. The choice of the acylating agent (acid chloride or anhydride) can influence the reaction yield and side products.
Physicochemical and Spectroscopic Properties
Due to the specific nature of this compound, detailed experimental data is not widely available in the public domain. The following properties are based on predictions and data from structurally similar compounds.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Source/Method |
| Boiling Point | ~220-240 °C | Estimation based on related propiophenones |
| Melting Point | Not available | Likely a liquid or low-melting solid at room temperature |
| Density | ~1.2 g/cm³ | Estimation based on related fluorinated ketones |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, acetone) | General property of similar aromatic ketones[5] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group (around 1.3-1.5 ppm). The aromatic protons would appear as a complex multiplet in the range of 7.3-7.8 ppm.
-
¹³C NMR: Characteristic signals would include the carbonyl carbon (around 200 ppm), the quaternary carbon of the tert-butyl group, and the carbons of the trifluoromethyl group (a quartet due to C-F coupling). The aromatic carbons would show signals in the 125-140 ppm region, with C-F coupling observed for the carbon attached to the CF₃ group and its neighbors.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be expected.
-
IR Spectroscopy: A strong absorption band for the C=O stretch of the ketone would be prominent around 1680-1700 cm⁻¹. C-H stretching and bending vibrations for the alkyl and aromatic groups would also be present, along with strong C-F stretching bands.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 230. Key fragmentation patterns would likely involve the loss of the tert-butyl group and cleavage at the carbonyl group.
Applications in Research and Development
The unique structural features of 2,2-dimethyl-1-[2-(trifluoromethyl)phenyl]propan-1-one make it a valuable building block in several areas of chemical research, particularly in medicinal chemistry.
Role of the Trifluoromethyl Group
The trifluoromethyl group is a key pharmacophore in modern drug design.[8][9] Its incorporation into a molecule can significantly enhance:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the half-life of a drug.
-
Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Binding Affinity: The electron-withdrawing nature of the CF₃ group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.
Potential as a Synthetic Intermediate
2,2-dimethyl-1-[2-(trifluoromethyl)phenyl]propan-1-one can serve as a precursor for a variety of more complex molecules. The ketone functionality can be readily transformed into other functional groups such as alcohols, amines, and alkenes, providing access to a diverse range of chemical scaffolds for drug discovery programs. For example, reduction of the ketone would yield the corresponding secondary alcohol, a common motif in bioactive compounds.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2,2-dimethyl-1-[2-(trifluoromethyl)phenyl]propan-1-one. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic ketones and fluorinated compounds should be followed.[10][11][12][13]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
Table 3: General Hazard Information for Related Compounds
| Hazard | Precaution |
| Skin and Eye Irritation | Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. |
| Inhalation | May cause respiratory tract irritation. Avoid breathing vapors. |
| Ingestion | Harmful if swallowed. Do not ingest. |
Conclusion
2,2-Dimethyl-1-[2-(trifluoromethyl)phenyl]propan-1-one is a valuable fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis can be achieved through established methods such as Friedel-Crafts acylation or organometallic routes, each with its own mechanistic nuances and experimental considerations. The presence of the trifluoromethyl group imparts desirable physicochemical properties that are highly sought after in drug design. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established chemical principles and data from closely related structures. Further research into the properties and applications of this compound is warranted and is expected to contribute to the advancement of synthetic and medicinal chemistry.
References
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- Palmityl Trifluoromethyl Ketone - Safety D
- 9-(Trifluoroacetyl)
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18).
- Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols - Benchchem.
- SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, June 24).
- Simple synthesis of (-)-(S)- and (+)-(R)-2,2-dimethyl-1-aminocyclopropane-1-carboxylic acid (2 ... - J-Global.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC. (2021, February 12).
- (Trifluoromethyl)
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11).
- 3'-(Trifluoromethyl)acetophenone - the NIST WebBook.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. (2021, February 12).
- Spectrophotometric Investigation of the Complexation Mechanism of 3– (Trifluoromethyl) Acetophenone - Semantic Scholar.
- Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19).
- Experiment 1: Friedel-Crafts Acyl
- 2,2-Dimethyl-1-(1-nitrocarbazol-9-yl)propan-1-one - PubChem.
- Show how you would use the Friedel–Crafts acylation, Clemmensen r... - Pearson. (2025, May 30).
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4).
- Friedel-Crafts Acylation - A Level Chemistry Revision Notes - Save My Exams. (2024, October 26).
- A modeling assessment of the physicochemical properties and environmental fate of emerging and novel per- and polyfluoroalkyl su. (2014, November 8).
- 2,2-Dimethyl-1-phenylpropan-1-one | 938-16-9 - TCI Chemicals.
- 2,2-dimethyl-1-(1H-pyrrol-2-yl)propan-1-one - PubChem - NIH.
- A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)benzoyl Chloride and Benzoyl Chloride - Benchchem.
- Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC.
- Selecting reliable physicochemical properties of perfluoroalkyl and polyfluoroalkyl substances (PFASs) based on molecular descriptors - PubMed. (2015, January 15).
- Synthesis of 2,2-Dimethyl-1,3-dithiane from acetone and 1,3-propanedithiol - Benchchem.
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- A modeling assessment of the physicochemical properties and environmental fate of emerging and novel per- and polyfluoroalkyl substances - PubMed. (2015, February 1).
- Synthesis and characterization of the physicochemical and magnetic properties for perfluoroalkyl ester and Fe(iii) carboxylate-based hydrophobic magnetic ionic liquids - RSC Publishing.
- Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect - ResearchG
- Solvent and Ligand Effects on the Tandem Addition-Lithiation-Electrophilic Substitution of Phenyllithium on α,β-Unsaturated Carbonyl Compounds - MDPI. (2005, January 31).
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The Steric Fortress: Technical Guide to 2,2-Dimethyl-3'-trifluoromethylpropiophenone
[1]
Executive Summary & Structural Definition
In the landscape of medicinal chemistry, This compound represents a specific class of "fortified" ketones.[] Often colloquially referred to as 3'-trifluoromethylpivalophenone , this molecule combines two critical design elements used to modulate pharmacokinetics:
-
Electronic Deactivation: The meta-trifluoromethyl (
) group on the phenyl ring. -
Steric Occlusion: The gem-dimethyl substitution at the
-carbon, creating a tert-butyl moiety adjacent to the carbonyl.[]
This guide analyzes the interplay between these features, providing a roadmap for synthesis, handling, and reactivity. The absence of
Structural Analysis: The "Push-Pull" Dynamic[1]
To predict reactivity, one must understand the conflicting forces at the carbonyl center (C1).
Electronic Activation (The Effect)
The trifluoromethyl group is a strong electron-withdrawing group (EWG) (
-
Ring Effect: It significantly deactivates the aromatic ring toward electrophilic aromatic substitution (EAS).
-
Carbonyl Effect: Through inductive effects (
), it increases the partial positive charge ( ) on the carbonyl carbon, theoretically making it more susceptible to nucleophilic attack.
Steric Shielding (The gem-Dimethyl Effect)
The 2,2-dimethyl substitution converts the flexible ethyl chain of propiophenone into a rigid tert-butyl group.[]
-
Bürgi-Dunitz Trajectory Blockade: The bulky methyl groups create a "steric cone" that physically obstructs the
angle required for nucleophiles to attack the carbonyl orbital. -
Quaternary Center: The
-carbon is quaternary.[] There are no acidic -protons .[]
Conclusion: While the
Synthesis Strategies
Due to the deactivated nature of the aromatic ring, standard Friedel-Crafts acylation is often low-yielding or prone to impurities. The Grignard-Nitrile route is the authoritative method for high-purity synthesis.[]
Pathway Comparison
Figure 1: Comparative synthetic pathways. The Grignard route bypasses the electronic deactivation of the ring.
Recommended Protocol: Grignard-Nitrile Addition[1]
Rationale: This method avoids the harsh Lewis acids required for Friedel-Crafts on deactivated rings and prevents carbocation rearrangements.[]
Reagents:
-
3-Bromobenzotrifluoride (1.0 equiv)[]
-
Magnesium turnings (1.1 equiv)[]
-
Pivalonitrile (1.0 equiv) (Note: Pivaloyl chloride is not used here to avoid double addition).[]
-
THF (Anhydrous)[]
Step-by-Step Methodology:
-
Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add 10% of the bromide solution in THF to initiate. Once refluxing, add the remainder dropwise to maintain gentle reflux.
-
Nitrile Addition: Cool the Grignard solution to 0°C. Add Pivalonitrile (diluted in THF) dropwise. The steric bulk of the tert-butyl group in the nitrile prevents the "double addition" often seen with acid chlorides.
-
Reflux: Heat to reflux for 4–6 hours. The sterically hindered nitrile reacts slowly; thermal energy is required to drive the formation of the metallo-imine salt.
-
Hydrolysis: Cool to RT. Pour the mixture into ice-cold 2M
. Critical: The imine intermediate is stable. Vigorous stirring for 12+ hours or mild heating may be required to fully hydrolyze the hindered imine to the ketone. -
Purification: Extract with MTBE. Wash with
.[] Distill under high vacuum (bp approx. 95-100°C @ 1 mmHg, extrapolated).
Reactivity & Stability Profile
Nucleophilic Resistance (The "No-Go" Zone)
The 2,2-dimethyl group renders the carbonyl highly resistant to nucleophiles.
-
Grignard Addition: Adding a second Grignard reagent to this ketone to form a tertiary alcohol is extremely difficult.[] It often leads to reduction (transfer of a
-hydride from the Grignard alkyl group) or enolization (if -hydrogens were present, which they are not here).[]-
Workaround: If nucleophilic attack is required, use organolithiums (smaller, more reactive) or activate the carbonyl with Cerium(III) Chloride (
).
-
Metabolic Stability (The Drug Design Advantage)
This scaffold is a classic "metabolic blocker."
| Metabolic Pathway | Susceptibility | Mechanistic Explanation |
| Zero | No | |
| Racemization | Zero | The molecule is achiral at the |
| Aromatic Oxidation | Low | The |
| Carbonyl Reduction | Moderate | Can be reduced to the secondary alcohol by ketoreductases, though steric bulk slows this process. |
Photostability
Aromatic ketones with
-
Structure Check: The tert-butyl group has
-hydrogens (the primary methyl protons).[] -
Risk:[] Upon UV exposure, this molecule can undergo intramolecular hydrogen abstraction, leading to a 1,4-biradical and subsequent cleavage.
-
Handling: Store in amber glass. Protect from direct UV light during stability testing.[]
Analytical Reference Data
Table 1: Predicted Physicochemical Properties
| Property | Value (Approx.) | Note |
| Molecular Formula | ||
| Molecular Weight | 230.23 g/mol | |
| LogP | 3.8 – 4.1 | Highly Lipophilic due to |
| Boiling Point | 216–218 °C | At 760 mmHg |
| IR Spectrum | Carbonyl stretch (Lower than alkyl ketones due to conjugation, higher than acetophenone due to steric strain) | |
| 19F NMR | Singlet (referenced to |
Stability Assay Protocol (HPLC)[1]
To validate the stability of this intermediate in solution (e.g., for formulation studies):
Objective: Quantify degradation under hydrolytic stress.
-
Mobile Phase: Acetonitrile : Water (60:[]40) + 0.1% Formic Acid.[] (High organic content required due to lipophilicity).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Detection: UV @ 254 nm (Aromatic absorption).
-
Stress Conditions:
-
Acid:[] 0.1 N HCl, 60°C, 24 hours.
-
Base: 0.1 N NaOH, 60°C, 24 hours.
-
Oxidative:[][2] 3%
, RT, 24 hours.
-
-
Expected Result: >99% recovery. The steric bulk protects the carbonyl from hydration (gem-diol formation) and hydrolysis.
References
-
Synthesis of Hindered Ketones: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[] (Refer to section on Grignard reactions with nitriles vs. acid chlorides).
-
Metabolic Blocking: Barnes-Seeman, D., et al. (2013).[][3] "Metabolically Stable tert-Butyl Replacement."[][4][5] ACS Medicinal Chemistry Letters, 4(6), 514–516.[4]
-
Grignard Mechanism: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.[] (Foundational text on nitrile additions).
-
Physical Properties (Analog): Sigma-Aldrich Product Sheet for 3'-(Trifluoromethyl)propiophenone (CAS 1533-03-5).
-
Photostability (Norrish Reactions): Turro, N. J. (1991).[] Modern Molecular Photochemistry. University Science Books.
Potential applications of 2,2-Dimethyl-3'-trifluoromethylpropiophenone in organic synthesis
The following technical guide details the applications, synthetic utility, and handling of 2,2-Dimethyl-3'-trifluoromethylpropiophenone (also known as 3'-Trifluoromethylpivalophenone ).
Content Type: Technical Guide / Whitepaper Subject: CAS 898766-36-4 | Chemical Intermediate & Building Block
Executive Summary
This compound is a specialized aromatic ketone characterized by two distinct structural motifs: a sterically bulky pivaloyl group (via the 2,2-dimethyl substitution) and an electron-withdrawing trifluoromethyl group at the meta-position of the phenyl ring.
In drug discovery, this molecule serves as a critical "metabolically robust" scaffold. The tert-butyl moiety (formed by the 2,2-dimethylpropiophenone arrangement) blocks metabolic oxidation at the
Primary Applications:
-
Asymmetric Synthesis: Precursor to chiral benzylic alcohols via enantioselective reduction.
-
Directed Lithiation: A scaffold for regioselective ortho-functionalization (DoM chemistry).
-
Photochemistry: A Type I photoinitiator capable of generating radical species via Norrish cleavage.
Chemical Profile & Structural Analysis
| Property | Data |
| IUPAC Name | 1-[3-(Trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one |
| Common Name | 3'-Trifluoromethylpivalophenone |
| CAS Number | 898766-36-4 |
| Molecular Formula | C |
| Molecular Weight | 230.23 g/mol |
| Key Features | Sterically hindered carbonyl; Electron-deficient ring; Non-enolizable |
Structural Logic
The "2,2-dimethylpropiophenone" nomenclature indicates that the
-
Base: Propiophenone (
) -
Modification: Replace two
-hydrogens with methyls . -
Result: The alkyl group is effectively a tert-butyl group. Thus, the chemistry of this molecule is the chemistry of aryl tert-butyl ketones .
Core Application: Asymmetric Synthesis of Chiral APIs
The most high-value application of this intermediate is the synthesis of chiral benzylic alcohols . The extreme steric bulk of the tert-butyl group provides exceptional face discrimination during reduction, making it an ideal substrate for catalytic asymmetric synthesis.
Mechanism: Corey-Bakshi-Shibata (CBS) Reduction
Because the ketone has two sterically distinct sides (a large tert-butyl group vs. a flat, electron-deficient aryl group), it serves as a textbook substrate for CBS reduction or Transfer Hydrogenation (ATH).
Protocol Insight:
Standard borohydride reduction yields a racemic mixture. To access the (
Figure 1: Stereoselective reduction pathway driven by steric differentiation.
Experimental Protocol: Asymmetric Transfer Hydrogenation (ATH)
Ideally suited for scale-up over CBS due to safety concerns with borane.
-
Catalyst Preparation: Charge a reactor with [Ru(
-cymene)Cl ] (0.5 mol%) and ( , )-TsDPEN (1.0 mol%). -
Solvent: Add anhydrous DMF or a formic acid/triethylamine azeotrope (5:2).
-
Substrate Addition: Add This compound (1.0 eq).
-
Reaction: Stir at 25–40°C for 12–24 hours. The bulky tert-butyl group forces the aryl ring into a specific orientation relative to the ruthenium hydride, ensuring high enantiomeric excess (ee).
-
Workup: Quench with water, extract with EtOAc. The product is the chiral alcohol, a precursor to trifluoromethyl-substituted analogues of drugs like Eperisone or novel chemically stable SSRIs.
Core Application: Directed Ortho-Metallation (DoM)
This molecule is a "privileged substrate" for regioselective aromatic substitution. The pivaloyl group is a weak coordinating group but a strong steric director .
The "Cooperative Blocking" Strategy
-
The Pivaloyl Group: Directs lithiation to the ortho position. However, due to the massive tert-butyl bulk, lithiation between the ketone and the CF
group (position 2) is sterically disfavored (the "buttressing effect"). -
The CF
Group: A strong Directed Metallation Group (DMG) that directs ortho (to positions 2 and 4). -
Result: Lithiation occurs predominantly at Position 6 (ortho to ketone, para to CF
) or Position 4 (ortho to CF , para to ketone), depending on the base used. This allows for the synthesis of 1,2,3-trisubstituted benzenes that are impossible to make via electrophilic aromatic substitution.
Figure 2: Divergent synthesis of polysubstituted aromatics using the substrate's directing groups.
Critical Safety Protocol: Synthesis via Grignard
Researchers synthesizing this compound de novo or using it in Grignard reactions must be aware of a specific hazard associated with trifluoromethylphenyl-magnesium species.
The Hazard: The preparation of Grignard reagents from 3-bromo-benzotrifluoride can lead to runaway exothermic decompositions or detonations if not controlled, due to the instability of the CF
Validated Synthesis Protocol (Safe Method)
Objective: Synthesize this compound from 3-bromobenzotrifluoride and pivalonitrile (or pivaloyl chloride).
-
Activation (Turbo Grignard): Do not use standard Mg turnings/ether reflux.
-
Use
-PrMgCl[1]·LiCl (Turbo Grignard) at -15°C to perform a Halogen-Magnesium exchange on 3-bromobenzotrifluoride. -
Why: This avoids the induction period and exotherm of direct Mg insertion.
-
-
Acylation:
-
Cool the generated aryl-magnesium species to -20°C.
-
Add CuCN·2LiCl (10 mol%) as a catalyst (Knochel chemistry).
-
Add Pivaloyl chloride (1.1 eq) slowly.
-
-
Quench:
-
Quench with NH
Cl/NH (aq) to sequester copper salts.
-
-
Purification:
-
The product is non-enolizable, so it can be purified vigorously (acid/base washes) without risk of racemization or aldol side reactions.
-
References
-
Organic Syntheses. "Preparation of 3,5-Bis(trifluoromethyl)acetophenone via Grignard: Safety Warning." Org.[2][3][4] Synth.2008 , 85, 88.
- Knochel, P. et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.
-
Corey, E. J., Helal, C. J. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angew.[1][5][6] Chem. Int. Ed.1998 , 37, 1986-2012.
-
Sigma-Aldrich. "3'-(Trifluoromethyl)propiophenone Product Sheet." (Note: Reference for the un-methylated analog properties).
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101891599B - 3,4,5-trifluoro-phynyl tertiary butyl ether - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. propiophenone, 93-55-0 [thegoodscentscompany.com]
2,2-Dimethyl-3'-trifluoromethylpropiophenone: A Strategic Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Medicinal Chemists
Introduction: The Imperative for Structurally Optimized Scaffolds
In the landscape of modern medicinal chemistry, the design of novel therapeutics is an exercise in molecular precision. The success of a drug candidate is critically dependent on a finely tuned balance of potency, selectivity, metabolic stability, and pharmacokinetic properties. A key strategy in achieving this balance lies in the use of sophisticated building blocks that introduce specific, advantageous structural motifs into a molecular scaffold.[1][2] 2,2-Dimethyl-3'-trifluoromethylpropiophenone emerges as a preeminent example of such a building block, strategically combining two of the most powerful functionalities in the medicinal chemist's arsenal: the trifluoromethyl group and the gem-dimethyl group.
The trifluoromethyl (CF3) group is a cornerstone of contemporary drug design, prized for its profound impact on a molecule's physicochemical profile.[3] Its strong electron-withdrawing nature and high metabolic stability can dramatically enhance a compound's potency, bioavailability, and half-life.[4] Concurrently, the gem-dimethyl moiety, a feature prevalent in numerous natural products, offers a powerful tool for optimizing a drug's disposition.[5][6][7] It can act as a metabolic shield, hinder unwanted reactivity, and lock in a bioactive conformation, thereby improving target engagement and pharmacokinetic behavior.[5][6][8]
This guide provides an in-depth exploration of this compound, elucidating the rationale behind its design and its practical application as a versatile precursor for synthesizing next-generation therapeutic agents. We will dissect the synergistic contributions of its constituent motifs, provide detailed synthetic protocols, and explore its role in the creation of potent and metabolically robust drug candidates.
Core Characteristics: Physicochemical Properties and Synthesis
This compound is a ketone that serves as an ideal starting point for a variety of synthetic transformations. Its structure is defined by a propiophenone core, featuring a trifluoromethyl group at the meta-position of the aromatic ring and a gem-dimethyl substitution on the carbon alpha to the carbonyl group.
| Property | Value |
| IUPAC Name | 1-(3-(Trifluoromethyl)phenyl)-2,2-dimethylpropan-1-one |
| Molecular Formula | C12H13F3O |
| Molecular Weight | 230.23 g/mol |
| CAS Number | 898766-36-4[9] |
| Appearance | Varies; typically a liquid or low-melting solid |
| Key Structural Features | Propiophenone core, meta-CF3 group, α,α-gem-dimethyl group |
Synthetic Strategy: Friedel-Crafts Acylation
The most direct and industrially scalable synthesis of this building block is achieved via a Friedel-Crafts acylation reaction. This involves the electrophilic substitution of a trifluoromethyl-substituted aromatic ring with a pivaloyl group.
Protocol: Synthesis of this compound
-
Reaction Setup: To a cooled (0 °C), stirred solution of a suitable Lewis acid (e.g., aluminum chloride, AlCl3) in an inert solvent (e.g., dichloromethane, DCM), add 1-bromo-3-(trifluoromethyl)benzene.
-
Acylating Agent Addition: Slowly add 2,2-dimethylpropanoyl chloride (pivaloyl chloride) to the reaction mixture. The pivaloyl chloride forms a reactive acylium ion complex with the Lewis acid.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the acylium ion. The meta-directing effect of the trifluoromethyl group favors acylation at the desired position.
-
Reaction Monitoring & Quench: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Upon completion, carefully quench the reaction by pouring it over ice-water.
-
Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation to yield the final product.
Caption: General workflow for Friedel-Crafts synthesis.
The Mechanistic Advantage: Decoding the Structural Motifs
The utility of this compound stems from the predictable and synergistic effects of its two key functional groups.
The 3'-Trifluoromethyl Group: An Electronic and Metabolic Anchor
The CF3 group is a powerful bioisostere for a methyl group but with vastly different and often superior electronic properties.[10]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This is a critical advantage, as it can block a common metabolic hotspot on the aromatic ring, thereby increasing the drug's half-life and bioavailability.[3]
-
Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of the molecule (Hansch parameter π ≈ 0.88).[2] This property can improve a drug's ability to cross cellular membranes and the blood-brain barrier, which is essential for CNS targets.[4]
-
Modulation of Basicity: As a potent electron-withdrawing group, the CF3 moiety lowers the pKa of nearby basic functional groups, such as an amine introduced in subsequent synthetic steps. This modulation can be crucial for optimizing drug-receptor interactions and reducing off-target effects at physiological pH.
-
Target Binding: The electronegativity of the CF3 group can lead to favorable dipole-dipole or hydrogen bond interactions with amino acid residues in a target protein's binding pocket, enhancing binding affinity and potency.[2]
The α,α-gem-Dimethyl Group: A Conformational and Steric Shield
The introduction of a quaternary carbon adjacent to the carbonyl group provides distinct steric and conformational advantages.
-
Metabolic Shielding: The bulky tert-butyl-like arrangement of the gem-dimethyl group sterically hinders the adjacent carbonyl. This makes the carbonyl less susceptible to metabolic reduction by ketoreductases, a common metabolic pathway for many drugs that can lead to inactive or toxic metabolites.
-
Conformational Rigidity (Thorpe-Ingold Effect): The presence of the gem-dimethyl group restricts the rotational freedom of the side chain.[11] This pre-organization into a more rigid conformation can reduce the entropic penalty upon binding to a receptor, leading to a significant increase in binding affinity and selectivity.[5][6][7] This is often referred to as the Thorpe-Ingold or gem-dimethyl effect.[11]
-
Improved DMPK Profile: By blocking metabolic pathways and locking in a favorable conformation, the gem-dimethyl group contributes to a more predictable and favorable drug metabolism and pharmacokinetics (DMPK) profile.[5][7][8]
Caption: Synergistic effects of the CF3 and gem-dimethyl groups.
Application in Practice: Synthesis of Bupropion Analogues
A prime application of this compound is in the synthesis of novel analogues of Bupropion. Bupropion is a widely prescribed antidepressant and smoking cessation aid that functions as a dopamine and norepinephrine reuptake inhibitor. By replacing the 3'-chloro substituent of the bupropion precursor with a 3'-trifluoromethyl group and the α-methyl with a gem-dimethyl group, medicinal chemists can systematically probe for improved efficacy and metabolic properties.[12][13][14]
The synthetic workflow involves a classical two-step process: α-bromination followed by nucleophilic substitution.
Experimental Protocol: Two-Step Synthesis of a Bupropion Analogue
Step 1: α-Bromination
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent, such as acetic acid or dichloromethane.
-
Bromination: Add elemental bromine (Br2, ~1.05 eq) dropwise to the solution at room temperature. The reaction is often catalyzed by a small amount of HBr. The causality here is the generation of an electrophilic bromine species that reacts with the enol form of the ketone.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed. The disappearance of the bromine color is also a good indicator of reaction progress.
-
Workup: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with a mild base (e.g., sodium bicarbonate solution) to remove excess acid, then with brine, dried, and concentrated to yield the crude α-bromo ketone intermediate, 1-(3-(Trifluoromethyl)phenyl)-2-bromo-2-methylpropan-1-one. This intermediate is often used in the next step without further purification.
Step 2: Nucleophilic Substitution with tert-Butylamine
-
Reaction Setup: Dissolve the crude α-bromo ketone intermediate (1.0 eq) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or acetonitrile.
-
Amine Addition: Add tert-butylamine (≥2.0 eq) to the solution. One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HBr byproduct, driving the reaction to completion.
-
Heating: Heat the reaction mixture (e.g., to 60-80 °C) to facilitate the SN2 reaction.[15] The steric hindrance of the gem-dimethyl group may require slightly more forcing conditions compared to less substituted ketones.
-
Monitoring and Workup: Monitor the reaction by LC-MS. Once complete, cool the mixture, dilute with water, and perform an acid-base extraction. The final product, being a basic amine, can be extracted into an acidic aqueous layer, washed, and then re-extracted into an organic solvent after basifying the aqueous layer.
-
Purification and Salt Formation: The purified free base is then typically converted to a hydrochloride salt by treating a solution of the base (e.g., in isopropanol) with HCl (e.g., as a solution in ether) to yield the final, stable, and crystalline product.
Caption: Synthetic workflow for novel Bupropion analogues.
Conclusion and Future Perspectives
This compound is more than a simple chemical intermediate; it is a highly engineered building block designed to address key challenges in modern drug discovery. The strategic incorporation of a metabolically robust, electron-withdrawing trifluoromethyl group with a conformationally-locking, sterically-shielding gem-dimethyl group provides a powerful platform for developing superior therapeutic agents. Its application in synthesizing next-generation Bupropion analogues highlights its potential for creating CNS agents with enhanced potency, selectivity, and pharmacokinetic profiles. As the demand for drugs with improved metabolic stability and refined pharmacological activity continues to grow, the utility of such precisely designed building blocks will undoubtedly expand, paving the way for new and innovative treatments for a wide range of diseases.
References
- Gervasoni, S., et al. (2025).
- Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. PharmaChem.
- Gervasoni, S., et al. (2025).
- Talele, T. T. (2017). Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry.
- Reddy, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Gervasoni, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed.
- Li, J., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen.
- Wikipedia contributors. (n.d.). Thorpe–Ingold effect. Wikipedia.
- Dukat, M., et al. (n.d.).
- Carroll, F. I., et al. (2009). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction. PubMed.
- Kovačević, M., et al. (2014). Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development. MDPI.
- Fluorochem. (n.d.). 2,2-dimethyl-2'-trifluoromethylpropiophenone. Fluorochem.
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Versatility of Propiophenone Derivatives: Focus on 3'-(Trifluoromethyl)propiophenone. PharmaChem.
- Carroll, F. I., et al. (n.d.). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Cocaine Addiction.
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The Pivotal Role of the Trifluoromethyl Group in 2,2-Dimethyl-3'-trifluoromethylpropiophenone: A Guide for Drug Development Professionals
An In-Depth Technical Guide:
Executive Summary: Beyond a Simple Substitution
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design.[1][2] Among these, the trifluoromethyl (-CF3) group stands out for its profound and multifaceted influence on a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth analysis of the role of the trifluoromethyl group as exemplified by the structure 2,2-Dimethyl-3'-trifluoromethylpropiophenone. While specific biological data for this precise molecule is not extensively published, its structure serves as an excellent scaffold to explore the foundational principles that make the -CF3 group an indispensable tool for researchers, scientists, and drug development professionals. We will dissect how this seemingly simple substitution dramatically alters lipophilicity, metabolic stability, and electronic character, thereby shaping the molecule's potential as a therapeutic agent.
Deconstructing the Physicochemical Impact of the Trifluoromethyl Group
The introduction of a -CF3 group onto an aromatic ring, as seen in this compound, initiates a cascade of changes in the molecule's fundamental physicochemical properties. These alterations are critical determinants of a drug candidate's behavior in a biological system.[3]
Modulation of Lipophilicity: Enhancing Membrane Permeability
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a crucial parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is known to be highly lipophilic, significantly increasing a molecule's solubility in non-polar environments.[4][5] This property is vital for enhancing permeability across biological membranes, a key factor in drug absorption and bioavailability.[3][6]
The Hansch-Fujita π constant for a -CF3 group is approximately +0.88, indicating a strong positive contribution to lipophilicity.[3][6] This is a substantial increase compared to a simple methyl (-CH3) group. This enhanced lipophilicity can facilitate more effective interaction with hydrophobic pockets in target proteins.[7]
| Parameter | Propiophenone Analog | 2,2-Dimethyl-3'-methylpropiophenone (Hypothetical) | This compound (Expected) | Rationale for Change |
| Hansch-Fujita π Constant | H = 0 | -CH₃ ≈ +0.56 | -CF₃ ≈ +0.88 | The high electronegativity of fluorine atoms increases the lipophilic character of the group.[3][6] |
| Calculated logP (cLogP) | Lower | Intermediate | Higher | The addition of the lipophilic -CF3 group increases the overall partition coefficient.[8] |
| Membrane Permeability | Lower | Intermediate | Higher | Increased lipophilicity generally correlates with improved ability to cross lipid bilayers.[6][7] |
Potent Electronic Effects: Influencing Acidity and Reactivity
The three highly electronegative fluorine atoms make the -CF3 group a powerful electron-withdrawing substituent.[4][6] When attached to the aromatic ring, it significantly reduces the electron density of the phenyl group. This has several important consequences:
-
Altered pKa: The electron-withdrawing effect can lower the pKa of nearby acidic protons, making them more acidic.[4]
-
Modulation of Basicity: Conversely, it can decrease the basicity of nearby nitrogen-containing functional groups.
-
Ring Deactivation: It deactivates the aromatic ring towards electrophilic substitution, which can be a factor in both synthesis and metabolic pathways.[7]
Steric Influence: A Bioisosteric Consideration
The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the methyl (-CH3) or chloro (-Cl) group, to fine-tune steric and electronic properties.[9] It is sterically larger than a methyl group and has been compared in size to an isopropyl group, allowing it to occupy and form favorable van der Waals interactions within a receptor's binding site.[6][10] This can lead to improved binding affinity and selectivity for the target.[3]
Fortifying Metabolic Stability: The "Metabolic Shielding" Effect
A primary challenge in drug development is overcoming rapid metabolic degradation, which can lead to a short half-life and poor bioavailability. The trifluoromethyl group is a key tool for enhancing metabolic stability.[4][11]
The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[3][7] This inherent strength makes the -CF3 group exceptionally resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) family of enzymes that are responsible for the majority of oxidative drug metabolism.[11]
By strategically placing a -CF3 group at a known or suspected site of metabolism (a "metabolic hotspot"), that metabolic pathway can be effectively blocked.[7][11] This strategy, often called "metabolic switching," can dramatically increase a drug's half-life and improve its pharmacokinetic profile.[11]
Caption: Metabolic shielding by the -CF3 group.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a standardized method to assess and compare the metabolic stability of a compound like this compound against its non-fluorinated analog.
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound by measuring its rate of disappearance upon incubation with liver microsomes.[11]
-
Materials:
-
Test compounds (e.g., this compound and a non-CF3 analog)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
Positive control compound (e.g., a rapidly metabolized drug like verapamil)
-
Acetonitrile or methanol with an internal standard for reaction quenching and sample analysis
-
96-well incubation plate, temperature-controlled shaker, LC-MS/MS system
-
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of test compounds and the positive control in a suitable organic solvent (e.g., DMSO). Create working solutions by diluting the stocks in phosphate buffer. Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[11]
-
Incubation Setup: Add the liver microsome solution to the wells of the 96-well plate. Pre-warm the plate at 37°C for approximately 10 minutes.
-
Initiation of Reaction: To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system solution to all wells except for the negative controls (time-zero point).[11]
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The T=0 sample is quenched immediately after adding the NADPH solution.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]) .
-
| Parameter | Compound with -CH₃ (Hypothetical) | Compound with -CF₃ (Expected) | Rationale for Change |
| In Vitro Half-life (t½) | Shorter | Longer | The -CF3 group blocks a primary site of oxidative metabolism, reducing the rate of clearance.[11] |
| Intrinsic Clearance (CLint) | Higher | Lower | A lower rate of metabolism directly translates to lower intrinsic clearance by the liver enzymes.[11] |
| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[11] |
Enhancing Biological Activity and Target Engagement
The unique combination of electronic, steric, and lipophilic properties makes the -CF3 group highly effective at modulating a molecule's interaction with biological targets.[12]
Caption: -CF3 group interactions in a binding pocket.
-
Enhanced Binding Affinity: The lipophilicity of the -CF3 group promotes hydrophobic interactions within the binding pocket of a receptor or enzyme.[7] Furthermore, its strong electron-withdrawing nature can enhance electrostatic or hydrogen bonding interactions with the target.[7]
-
Pharmacophore and Functional Alteration: In some cases, the -CF3 group is not just a modulator but a key part of the pharmacophore. Its replacement can dramatically alter the biological activity of a molecule, for instance, by converting an agonist into an antagonist.[13][14] This highlights its critical role in defining the functional interaction with the target protein.[14]
Many successful drugs owe their efficacy to a trifluoromethyl group. For example, in the antidepressant Fluoxetine (Prozac) , the -CF3 group in the para position of the phenoxy ring is crucial for its selective serotonin reuptake inhibitor activity.[9][15] Similarly, the anti-inflammatory drug Celecoxib (Celebrex) utilizes a -CF3 group to achieve its selective COX-2 inhibition.[9]
Analytical Characterization of Trifluoromethylated Compounds
The presence of the -CF3 group necessitates specific analytical techniques for unequivocal structural confirmation and quantification.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is the most definitive method for confirming the presence and chemical environment of the trifluoromethyl group.[16] ¹H and ¹³C NMR are also essential for elucidating the full structure.[16]
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (HPLC-MS), this technique is vital for determining the molecular weight and fragmentation patterns, confirming identity and assessing purity.[16]
-
High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment and quantification of the compound in various matrices.[16]
Experimental Protocol: Sample Preparation for NMR Spectroscopy
-
Objective: To prepare a high-quality sample of the trifluoromethylated compound for structural analysis by NMR.
-
Materials:
-
Test compound (5-10 mg)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube and cap
-
Pipettes and vial
-
-
Step-by-Step Methodology:
-
Accurately weigh 5-10 mg of the test compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[16]
-
Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Carefully transfer the solution into a clean NMR tube using a pipette.
-
Cap the NMR tube securely and label it appropriately. The sample is now ready for analysis.
-
Conclusion: The Trifluoromethyl Group as a Pillar of Drug Design
The trifluoromethyl group, as analyzed in the context of this compound, is far more than a simple halogenated substituent. It is a strategic tool that medicinal chemists use to intelligently design molecules with superior drug-like properties.[2] Its ability to simultaneously enhance lipophilicity for better membrane permeation, block key metabolic pathways to extend half-life, and optimize interactions with biological targets underscores its critical importance.[3][7][11] Understanding the profound effects of the -CF3 group is essential for any professional engaged in the design and development of the next generation of therapeutic agents.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Trifluoromethyl group - Wikipedia. Wikipedia. Available at: [Link]
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When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Available at: [Link]
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Trifluoromethyl group - Grokipedia. Grokipedia. Available at: [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. National Center for Biotechnology Information. Available at: [Link]
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The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. Synthio. Available at: [Link]
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The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. Royal Society of Chemistry. Available at: [Link]
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Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF. ResearchGate. Available at: [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
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Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]
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Comparative effects of trifluoromethyl-and methyl-group substitutions in proline. Consensus. Available at: [Link]
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Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link]
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Trifluoromethyl group: Significance and symbolism. Wisdomlib. Available at: [Link]
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Document: Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor liga... - ChEMBL. EMBL-EBI. Available at: [Link]
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Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. PubMed. Available at: [Link]
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Synthesis and Physicochemical Properties, and Computational Analysis of Tris(fluoromethyl)Alkyl Building Blocks | Request PDF. ResearchGate. Available at: [Link]
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Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. ACS Publications. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available at: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
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Navigating the Landscape of Trifluoromethylated Propiophenones: A Technical Guide to Commercially Available Isomers for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Specific Building Blocks in Medicinal Chemistry
The incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Propiophenone scaffolds, featuring a three-carbon chain attached to a benzene ring, are valuable synthons for a diverse range of biologically active compounds. The combination of these two moieties in trifluoromethylated propiophenones creates a class of building blocks with significant potential in drug discovery and development. This guide addresses the commercial availability of a specific isomer, 2,2-Dimethyl-3'-trifluoromethylpropiophenone. However, extensive investigation of chemical supplier databases and scientific literature reveals that this particular substituted propiophenone is not a readily available commercial product.
This guide, therefore, pivots to provide a comprehensive technical overview of commercially accessible and structurally related alternatives. We will focus on two key compounds: the positional isomer, 2,2-dimethyl-2'-trifluoromethylpropiophenone , and the closely related, un-dimethylated analogue, 3'-(Trifluoromethyl)propiophenone . This analysis will equip researchers with the necessary information to select and procure suitable alternative building blocks for their synthetic and drug discovery programs.
Commercially Available Trifluoromethylated Propiophenone Analogs
For researchers seeking to incorporate a dimethylated trifluoromethylpropiophenone moiety, the ortho-substituted isomer is a viable, commercially available option. Additionally, the un-dimethylated meta-substituted propiophenone offers a close structural alternative.
| Compound Name | CAS Number | Key Commercial Suppliers |
| 2,2-dimethyl-2'-trifluoromethylpropiophenone | 898766-36-4 | Fluorochem[2] |
| 3'-(Trifluoromethyl)propiophenone | 1533-03-5 | Sigma-Aldrich, TCI America, INDOFINE Chemical Company[3], Ality Chemical[4], Chem-Impex International[5] |
This table is not exhaustive but represents a selection of prominent suppliers. Researchers are encouraged to consult individual supplier catalogs for the most up-to-date availability and purity information.
Physicochemical Properties of Commercially Available Analogs
A comparative analysis of the physicochemical properties of the two primary alternatives is crucial for their effective integration into synthetic workflows.
| Property | 2,2-dimethyl-2'-trifluoromethylpropiophenone | 3'-(Trifluoromethyl)propiophenone |
| Molecular Formula | C12H13F3O | C10H9F3O |
| Molecular Weight | 230.23 g/mol | 202.17 g/mol |
| Boiling Point | Not readily available | 216-217 °C (lit.) |
| Density | Not readily available | 1.202 g/mL at 25 °C (lit.) |
| Refractive Index | Not readily available | n20/D 1.4620 (lit.) |
| Purity (Typical) | ≥97.0% | ≥97% |
Synthesis Strategies for Trifluoromethylated Propiophenones
The synthesis of trifluoromethylated propiophenones can be approached through several established organic chemistry methodologies. Understanding these synthetic routes provides insight into the potential for custom synthesis of the non-commercial 3'-dimethyl isomer.
A common strategy involves the Friedel-Crafts acylation of a trifluoromethyl-substituted benzene with an appropriate acyl halide or anhydride in the presence of a Lewis acid catalyst. For the un-dimethylated 3'-(Trifluoromethyl)propiophenone, this would typically involve the reaction of 3-(trifluoromethyl)benzoyl chloride with a propanoylating agent.
Another versatile method is the reaction of a Grignard reagent, prepared from a halogenated benzotrifluoride, with an acid anhydride. For instance, 2'-trifluoromethyl propiophenone can be synthesized by reacting the Grignard reagent of o-chlorobenzotrifluoride with propionic anhydride.[6] This approach could theoretically be adapted for the synthesis of the this compound by using pivaloyl chloride or a related pivaloylating agent.
A documented synthesis of 3'-(Trifluoromethyl)propiophenone involves the reaction of 3-trifluoromethylaniline, which is diazotized and then reacted with propionaldoxime.[7]
Analytical and Quality Control Protocols
Ensuring the identity and purity of trifluoromethylated propiophenones is critical for their use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed.
1. Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing purity and confirming the molecular weight of the compound. The fragmentation pattern in the mass spectrum provides structural information. Isomers can often be separated under appropriate GC conditions.[8]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons in the molecule. The chemical shifts and coupling patterns of the aromatic and aliphatic protons are diagnostic.
-
¹⁹F NMR: Is particularly useful for confirming the presence and electronic environment of the trifluoromethyl group.
-
¹³C NMR: Reveals the number and types of carbon atoms, aiding in the confirmation of the overall carbon skeleton.
3. High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for determining the purity of the compound.
Experimental Protocol: Purity Determination by GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the trifluoromethylated propiophenone analog in a suitable solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a gas chromatograph equipped with a mass selective detector. A standard non-polar capillary column (e.g., DB-5ms) is often suitable.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Integrate the peak areas in the total ion chromatogram to determine the relative purity. Compare the obtained mass spectrum with a reference spectrum or theoretical fragmentation pattern to confirm the identity of the compound.
Applications in Research and Drug Development
Trifluoromethylated propiophenones serve as key intermediates in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[5] The presence of the trifluoromethyl group can significantly influence the biological activity of the final compound.[1]
These building blocks are often utilized in reactions targeting the ketone functionality, such as reductions to form chiral alcohols, or in condensation reactions to construct heterocyclic systems. The aromatic ring can also be further functionalized through electrophilic substitution reactions.
For instance, 3'-(Trifluoromethyl)propiophenone is a known intermediate in the synthesis of compounds targeting central nervous system disorders.[5] The trifluoromethyl group in the meta position influences the electronic properties of the aromatic ring, which can be critical for receptor binding. The 2,2-dimethyl substitution in the ortho-isomer introduces steric bulk near the reactive carbonyl group, which can be exploited to control the stereochemistry of subsequent reactions or to modulate the conformation of the final molecule.
Conclusion
While this compound is not a commercially available reagent, this guide has highlighted viable and accessible alternatives for researchers in drug discovery and chemical synthesis. The positional isomer, 2,2-dimethyl-2'-trifluoromethylpropiophenone , and the un-dimethylated analog, 3'-(Trifluoromethyl)propiophenone , offer valuable starting points for the incorporation of trifluoromethylated propiophenone scaffolds. A thorough understanding of their properties, synthesis, and analytical characterization, as outlined in this guide, is essential for their successful application in the development of novel chemical entities.
References
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INDOFINE Chemical Company. 3'-(TRIFLUOROMETHYL)PROPIOPHENONE | 1533-03-5. [Link]
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Kavanagh, P., et al. Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. Drug Testing and Analysis, 2012. [Link]
-
Deepak Group. SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Metal-free synthesis of 1,1-dimethyl-2,2,2-trifluoroethyl substituted quinazolinones via tandem radical cyclization of quinazolin-4(3H)-ones with 3,3,3-trifluoro-2,2-dimethylpropanoic acid. [Link]
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PMC. Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. [Link]
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Organic Syntheses Procedure. TRIFLUOROMETHYLATION AT THE α-POSITION OF α,β-UNSATURATED KETONES. [Link]
-
Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Refubium - Freie Universität Berlin. Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain. [Link]
-
PubMed. Synthesis and evaluation as MRI probe of the trifluoromethylated p-boronophenylalanine and its alcohol derivative. [Link]
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Methodological & Application
Application Notes & Protocols: 2,2-Dimethyl-3'-trifluoromethylpropiophenone as a High-Efficiency Photoinitiator for Radical Polymerization
Document ID: PN-22D3TFP-001
Abstract: This document provides a comprehensive technical guide for the application of 2,2-Dimethyl-3'-trifluoromethylpropiophenone as a photoinitiator for free-radical polymerization. We will explore its mechanistic underpinnings, predicted physicochemical and spectral properties based on its structural class, and provide detailed protocols for its use in common acrylate and methacrylate formulations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this photoinitiator for applications in coatings, adhesives, 3D printing, and biomedical material synthesis.
Scientific Introduction & Rationale
Photopolymerization is a cornerstone of modern materials science, enabling the rapid, on-demand transformation of liquid monomer resins into solid polymers. The process is critically dependent on a photoinitiator, a molecule that absorbs light energy and converts it into chemical energy by generating reactive species.
This compound is a substituted aromatic ketone designed to function as a Type I photoinitiator . Upon exposure to ultraviolet (UV) light, it is expected to undergo efficient unimolecular bond scission (α-cleavage) to generate two distinct free radicals, which then initiate polymerization.
Key Structural Features & Their Significance:
-
Propiophenone Backbone: The core structure is known to undergo the Norrish Type I reaction, a reliable mechanism for radical generation.[1][2]
-
α,α-Dimethyl Substitution: The two methyl groups on the carbon adjacent to the carbonyl group lead to the formation of a highly stable tertiary alkyl radical upon cleavage. This stability can enhance initiation efficiency.
-
meta-Trifluoromethyl (CF3) Group: This potent electron-withdrawing group on the benzoyl fragment can subtly modify the molecule's UV absorption characteristics and may contribute to reduced yellowing in the final cured polymer, a common issue with aromatic ketone photoinitiators.
This guide synthesizes established photochemical principles with practical, field-proven methodologies to provide a robust framework for utilizing this photoinitiator.
Physicochemical & Spectral Properties
While specific experimental data for this compound is not widely published, we can reliably predict its properties based on its structure and close chemical analogs.
| Property | Predicted Value / Characteristic | Rationale & Source |
| Chemical Structure | CF₃C₆H₄COC(CH₃)₂CH₂CH₃ | - |
| Molecular Formula | C₁₃H₁₅F₃O | Calculated |
| Molecular Weight | 258.25 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Typical for this class of compounds. |
| Boiling Point | ~220-230 °C | Estimated based on the structural analog 3'-(Trifluoromethyl)propiophenone (216-217 °C).[3] |
| Density | ~1.1-1.2 g/mL at 25 °C | Estimated based on the structural analog 3'-(Trifluoromethyl)propiophenone (1.202 g/mL).[3] |
| Solubility | Soluble in most common organic solvents (acetone, THF, ethyl acetate) and acrylate/methacrylate monomers. | Expected for its molecular structure. |
| Photoinitiator Class | Type I (α-Cleavage) | Based on the propiophenone structure, known to undergo Norrish Type I reactions.[1][4] |
Predicted UV-Visible Absorption Profile
The efficiency of a photoinitiator is critically dependent on the overlap between its absorption spectrum and the emission spectrum of the light source.[5] For substituted acetophenones and propiophenones, the key absorption bands are typically found in the UV-A and UV-B regions.
| Spectral Feature | Predicted Range | Scientific Justification |
| λmax (Primary) | 245 - 260 nm | Corresponds to the strong π→π* transition of the substituted benzoyl chromophore. |
| λmax (Secondary) | 320 - 370 nm | Corresponds to the weaker, but crucial, n→π* transition of the carbonyl group. This is the key absorption band for initiation with common UV light sources (e.g., 365 nm LEDs, mercury lamps).[6][7] |
| Molar Absorptivity (ε) | Moderate | Expected to be sufficient for efficient light absorption at typical concentrations. |
Mechanism of Photoinitiation
This compound functions via a Norrish Type I cleavage mechanism. This process is highly efficient and proceeds through the following steps, as illustrated below.
-
Light Absorption: The carbonyl group absorbs a photon of UV light (hν), promoting the molecule to an excited singlet state (S1), which can then convert to a more stable triplet state (T1) via intersystem crossing.
-
α-Cleavage: From the excited state, the molecule undergoes rapid homolytic cleavage of the carbon-carbon bond between the carbonyl group and the quaternary carbon.
-
Radical Generation: This cleavage event generates two distinct radical species: a 3-(trifluoromethyl)benzoyl radical and a stable 1,1-dimethylpropyl radical (a tertiary radical).
-
Polymerization Initiation: Both radical species are capable of attacking the double bonds of monomer units (e.g., acrylates), thereby initiating the polymer chain reaction.
Caption: Norrish Type I photoinitiation mechanism.
Application & Formulation Guidelines
Compatible Monomer Systems
This photoinitiator is effective for the free-radical polymerization of a wide range of monomers and oligomers, including:
-
Acrylates: (e.g., TMPTA, TPGDA, HDDA)
-
Styrenics
-
Unsaturated Polyesters
Recommended Concentration & Optimization
The optimal concentration depends on several factors, including the thickness of the sample, the opacity of the formulation, and the intensity of the light source.
| Parameter | Recommended Range | Rationale |
| Concentration (wt%) | 0.2% - 5.0% | Low concentrations may lead to incomplete curing. High concentrations can cause a "screening effect," where the surface absorbs too much light, preventing it from penetrating to cure deeper sections.[5] |
| Film Thickness | < 100 µm | Higher concentrations (2-5%) are suitable. |
| Thick Sections (>1 mm) | Lower concentrations (0.2-1.5%) are recommended to allow for deeper light penetration.[5] | |
| Pigmented Systems | Higher concentrations (2-5%) may be required to compete with light absorption by the pigment. |
Pro-Tip: Always perform a concentration ladder study (e.g., 0.5%, 1%, 2%, 3% wt/wt) to determine the optimal level for your specific formulation and curing equipment.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
Protocol 1: Preparation of a 10% (w/w) Photoinitiator Stock Solution
Causality: Preparing a stock solution simplifies the process of formulating resins at various concentrations and ensures homogenous distribution of the initiator. Acetone is chosen for its high volatility and excellent solvency for both the initiator and many common resins.
-
Tare: Place a 20 mL amber glass vial on an analytical balance and tare the weight.
-
Weigh Initiator: Carefully weigh 1.00 g of this compound into the vial.
-
Add Solvent: Add 9.00 g of anhydrous acetone to the vial.
-
Mix: Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Store: Store the stock solution in the dark at 4°C. The amber vial prevents premature light exposure.
Protocol 2: UV Photopolymerization of a Model Acrylate Resin
This protocol describes the curing of a thin film of Trimethylolpropane triacrylate (TMPTA), a common crosslinking monomer.
-
Formulation Preparation:
-
In a 10 mL amber vial, add 4.75 g of TMPTA monomer.
-
Add 0.25 g of the 10% (w/w) photoinitiator stock solution from Protocol 1. This yields a final photoinitiator concentration of 0.5% (w/w).
-
Cap the vial and mix thoroughly using a vortex mixer for 2 minutes.
-
-
Sample Preparation:
-
Place a standard glass microscope slide on a level surface.
-
Using a pipette, deposit 100 µL of the formulated resin onto the center of the slide.
-
Place a second microscope slide on top, creating a thin film of uniform thickness. Clamp the slides together if necessary.
-
-
UV Curing:
-
Place the sample assembly into a UV curing chamber equipped with a 365 nm LED light source.
-
Expose the sample to a UV intensity of 100 mW/cm² for 60 seconds. Note: Curing time and intensity are key variables and should be optimized for your specific application.
-
-
Assessment of Cure:
-
Remove the sample from the chamber.
-
Carefully separate the glass slides.
-
Test the surface of the polymer film for tackiness with a cotton swab. A tack-free surface indicates a high degree of surface cure.
-
Gently probe the film with a spatula to assess its hardness and confirm through-cure.
-
Workflow for Polymer Synthesis and Characterization
Caption: Experimental workflow for photopolymerization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Cure | 1. Insufficient initiator concentration.2. Low UV light intensity.3. Mismatch between lamp emission and initiator absorption. | 1. Increase initiator concentration in 0.5% increments.2. Increase exposure time or use a more powerful lamp.3. Ensure your lamp has significant output in the 320-370 nm range. |
| Surface is Tacky/Sticky | Oxygen inhibition at the air-resin interface. | Cure the sample under a nitrogen atmosphere. Alternatively, increase initiator concentration or use a lamp with higher intensity at the surface. |
| Yellowing of Cured Polymer | Photodegradation products of the initiator or monomer. | While the CF3 group may reduce yellowing, if it persists, try adding a UV stabilizer or reducing the initiator concentration to the minimum required for a full cure. |
| Brittle Polymer | Over-curing or high crosslink density. | Reduce UV exposure time/intensity. Consider blending with a more flexible monomer or oligomer. |
References
-
Reactivity and efficiency of difunctional radical photoinitiators. (n.d.). Academia.edu. Retrieved February 22, 2026, from [Link]
-
Spectrophotometric Investigation of the Complexation Mechanism of 3– (Trifluoromethyl) Acetophenone. (n.d.). Semantic Scholar. Retrieved February 22, 2026, from [Link]
-
Acetophenone - Absorption Spectrum. (n.d.). PhotochemCAD. Retrieved February 22, 2026, from [Link]
-
Norrish reaction - Wikipedia. (2023, December 26). Wikipedia. Retrieved February 22, 2026, from [Link]
-
(PDF) Effect of photoinitiators and reducing agents on cure efficiency and color stability of resin-based composites using different LED wavelengths. (2015, August 11). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Spatial and temporal evolution of the photoinitiation rate for thick polymer systems illuminated by polychromatic light. (2008, August 1). Society of Chemical Industry. Retrieved February 22, 2026, from [Link]
-
FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMULATIONS. (n.d.). University of Leeds. Retrieved February 22, 2026, from [Link]
-
Choosing the ideal photoinitiator for free radical photopolymerizations: Predictions based on simulations using established data. (n.d.). Rsc.org. Retrieved February 22, 2026, from [Link]
-
3'-(Trifluoromethyl)acetophenone. (n.d.). NIST WebBook. Retrieved February 22, 2026, from [Link]
-
Applications of Norrish type I and II reactions in the total synthesis of natural products. (2021, September 18). SciSpace. Retrieved February 22, 2026, from [Link]
-
Ultraviolet absorption spectra of derivatives of 2,3,5- and 2,4,5-trihydroxyacetophenone. (n.d.). J. Am. Chem. Soc.. Retrieved February 22, 2026, from [Link]
-
Norrish type-1 reaction: Basic concept, Mechanism and Examples. (2024, April 20). YouTube. Retrieved February 22, 2026, from [Link]
-
Structural Effects on the Norrish Type I α-Bond Cleavage of Tropospherically Important Carbonyls. (2019, December 5). PubMed. Retrieved February 22, 2026, from [Link]
-
UV-vis absorption spectra (a) and PL spectra (b) of BAn-(3)-CF3 in... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Norrish Type I and Norrish Type II photolysis processes. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
June 2010 — "2,2-Bis(trifluoromethyl)propionic acid. Synthesis and properties". (n.d.). Fluorine notes. Retrieved February 22, 2026, from [Link]
-
Visible Light Photoinitiator for 3D-Printing of Tough Methacrylate Resins. (2017, December 19). MDPI. Retrieved February 22, 2026, from [Link]
-
Bio-based photopolymers for lithography-based 3D printing. (n.d.). reposiTUm. Retrieved February 22, 2026, from [Link]
-
Self-Initiation of Photopolymerization Reactions. (n.d.). RadTech. Retrieved February 22, 2026, from [Link]
-
Two- and three-photon processes during photopolymerization in 3D laser printing. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
Biomedical photopolymers in 3D printing Author. (2024, April 3). Research Repository. Retrieved February 22, 2026, from [Link]
-
(PDF) 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Synthesis of a. 2,2-Dimethyl-3-(3-phenyl-2-propenoxy)propanol. (n.d.). PrepChem.com. Retrieved February 22, 2026, from [Link]
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Application Notes and Protocols: The Synthetic Utility of 2,2-Dimethyl-3'-trifluoromethylpropiophenone in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Trifluoromethyl Group and Ketone Scaffolds
In the landscape of modern drug discovery and development, the incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to enhance the therapeutic profile of lead compounds.[1][2][3][4] The unique electronic properties of the -CF3 group, including its high electronegativity and metabolic stability, can significantly improve a molecule's lipophilicity, binding affinity, and bioavailability.[1][2] When this powerful functional group is integrated into a versatile scaffold like a propiophenone, it creates a valuable intermediate for the synthesis of a diverse array of complex molecules.
This document provides a detailed guide to the synthesis and synthetic applications of 2,2-Dimethyl-3'-trifluoromethylpropiophenone . Contrary to its potential misinterpretation as a trifluoromethylating agent, this molecule serves as a highly valuable building block. Its ketone functionality and the activated trifluoromethyl-substituted phenyl ring offer two distinct points for chemical modification, opening avenues for the construction of novel chemical entities with potential therapeutic applications.[1]
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be achieved through established methods of ketone synthesis. A common and effective approach is the Friedel-Crafts acylation of 3-(trifluoromethyl)benzene.
Protocol 1: Friedel-Crafts Acylation for the Synthesis of this compound
This protocol outlines the synthesis of the title compound from commercially available starting materials.
Materials:
-
3-(Trifluoromethyl)benzene
-
2,2-Dimethylpropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add 2,2-dimethylpropionyl chloride (1.1 equivalents) to the stirred suspension.
-
To this mixture, add 3-(trifluoromethyl)benzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Expected Yield: 70-85%
Synthetic Transformations of this compound
The presence of a ketone carbonyl group and an activated aromatic ring makes this compound a versatile substrate for a variety of chemical transformations.
Reactions at the Carbonyl Group
The ketone functionality is a prime site for nucleophilic addition and reduction reactions.
The reduction of the ketone to the corresponding alcohol introduces a chiral center, a crucial feature in many pharmaceutical compounds.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add dichloromethane and water to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the racemic alcohol.
For enantioselective reduction, a chiral reducing agent such as (R)- or (S)-CBS reagent can be employed.
Reactions involving the α-Position
The α-protons of the ketone are acidic and can be removed to form an enolate, which can then react with various electrophiles.
α-Halogenated ketones are versatile intermediates for further functionalization.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and N-Bromosuccinimide (1.1 equivalents) in carbon tetrachloride.
-
Add a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude α-brominated product, which can be purified by chromatography.
Photoredox Catalysis for C-H Functionalization
Recent advances in photoredox catalysis have enabled the direct functionalization of C-H bonds adjacent to carbonyl groups.[5][6][7] This methodology offers a powerful way to introduce complexity from simple ketone starting materials. While specific protocols for this compound are not explicitly detailed in the literature, general methods for the α-arylation of ketones can be adapted.
This conceptual workflow illustrates how modern synthetic methods can be applied to our target molecule.
Caption: Conceptual workflow for photoredox-mediated α-arylation of ketones.
Mechanistic Considerations in Photoredox Catalysis
The photoredox-catalyzed α-arylation of ketones generally proceeds through the following key steps:
-
Excitation of the Photocatalyst: A photocatalyst, typically a ruthenium or iridium complex, absorbs visible light and is promoted to an excited state.
-
Single Electron Transfer (SET): The excited photocatalyst can engage in a single electron transfer event. In the case of α-arylation, it often reduces the aryl halide to generate an aryl radical.
-
Enolate Formation: A base in the reaction mixture deprotonates the α-position of the ketone to form an enolate.
-
Radical Addition: The highly reactive aryl radical adds to the enolate.
-
Oxidation and Product Formation: The resulting radical anion is oxidized to the final α-arylated ketone, and the photocatalyst is regenerated to complete the catalytic cycle.
Data Summary
| Transformation | Reagents | Key Features |
| Synthesis | 3-(Trifluoromethyl)benzene, 2,2-dimethylpropionyl chloride, AlCl₃ | Friedel-Crafts acylation, reliable and scalable. |
| Reduction | NaBH₄ or chiral reducing agents | Forms a chiral alcohol, a key stereocenter. |
| α-Halogenation | NBS, radical initiator | Provides an intermediate for further functionalization. |
| α-Arylation | Aryl halide, photocatalyst, base, visible light | Modern C-H functionalization, builds molecular complexity. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly those of interest to the pharmaceutical and agrochemical industries. Its strategic combination of a reactive ketone, an α-carbon amenable to functionalization, and a trifluoromethyl-activated aromatic ring provides multiple handles for synthetic manipulation. The protocols and concepts outlined in this application note offer a solid foundation for researchers to utilize this powerful intermediate in their synthetic endeavors, paving the way for the discovery of novel and impactful chemical entities.
References
-
The Versatility of Propiophenone Derivatives: Focus on 3'-(Trifluoromethyl)propiophenone. (2026, February 20). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. (2021). Organic Letters. [Link]
-
C–F bond functionalizations of trifluoromethyl groups via radical intermediates. (2022, March 15). Beilstein Journal of Organic Chemistry. [Link]
-
Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. (2021, September 1). ACS Publications. [Link]
-
Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. (2024, September 1). Molecules. [Link]
-
a) Trifluoromethylation of ketones using radical or electrophilic CF3... (2018). ResearchGate. [Link]
-
Photoredox α-Arylation of cyclic ketones. (n.d.). ChemRxiv. [Link]
-
Acyl Radicals from α-Keto Acids Using a Carbonyl Photocatalyst: Photoredox-Catalyzed Synthesis of Ketones. (2020). ResearchGate. [Link]
-
Photoredox-Catalyzed C–H Functionalization Reactions. (2021, September 29). Chemical Reviews. [Link]
-
Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. (2014, April 22). ACS Publications. [Link]
-
Photoredox Activation for the Direct β-Arylation of Ketones and Aldehydes. (2013, March 29). Science. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 17). Scilit. [Link]
-
Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. (2022). Organic Chemistry Portal. [Link]
-
Metal-free synthesis of 1,1-dimethyl-2,2,2-trifluoroethyl substituted quinazolinones via tandem radical cyclization of quinazolin-4(3H)-ones with 3,3,3-trifluoro-2,2-dimethylpropanoic acid. (n.d.). RSC Publishing. [Link]
- Method for producing 2'-trifluoromethyl group-substituted aromatic ketone. (n.d.).
-
Novel Reactions of Perfluoro-2-(Trifluoromethyl)-Propene. (1990, April 5). DTIC. [Link]
-
Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. (2025, August 7). ResearchGate. [Link]
Sources
Application Notes and Protocols for the Incorporation of 2,2-Dimethyl-3'-trifluoromethylpropiophenone into Bioactive Scaffolds
Introduction: The Strategic Advantage of the 2,2-Dimethyl-3'-trifluoromethylpropiophenone Building Block
In contemporary drug discovery, the design of novel molecular entities with optimized pharmacokinetic and pharmacodynamic profiles is of paramount importance. The strategic incorporation of specific functional groups can dramatically influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The trifluoromethyl (CF3) group, in particular, has become a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high metabolic stability can significantly enhance the potency and bioavailability of drug candidates.[1][2][3]
This document provides detailed application notes and protocols for the synthetic incorporation of This compound , a versatile ketone building block, into a variety of medicinally relevant heterocyclic scaffolds. The presence of the trifluoromethyl group on the aromatic ring, combined with the steric bulk of the gem-dimethyl group adjacent to the carbonyl, offers a unique combination of properties for creating novel chemical entities. These features can be exploited to improve target engagement and fine-tune the physicochemical properties of the resulting molecules.
These protocols are designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel bioactive compounds. The following sections detail the application of this propiophenone in several powerful and widely utilized multicomponent reactions for the construction of diverse heterocyclic systems.
I. Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a robust and efficient one-pot synthesis of polysubstituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.[3][4][5] 2-Aminothiophenes are privileged scaffolds found in a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.
Scientific Rationale
The use of this compound in the Gewald reaction is anticipated to yield 2-aminothiophenes with a unique substitution pattern. The trifluoromethylphenyl group at the 5-position can enhance biological activity through favorable interactions with target proteins, while the gem-dimethyl group at the 4-position can provide steric hindrance to modulate binding selectivity and potentially block metabolic degradation pathways.
Experimental Workflow: Gewald Aminothiophene Synthesis
Figure 1. Workflow for the Gewald synthesis of a substituted 2-aminothiophene.
Detailed Protocol: Synthesis of Ethyl 2-amino-4,4-dimethyl-5-(3-(trifluoromethyl)phenyl)-4H-thiophene-3-carboxylate
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental sulfur (powdered)
-
Morpholine
-
Ethanol (absolute)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq).
-
Add absolute ethanol to dissolve the solids, followed by the addition of morpholine (0.2 eq) as a catalyst.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-water with stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from hot ethanol to yield the desired 2-aminothiophene.
-
Dry the purified product under vacuum and characterize by NMR, IR, and Mass Spectrometry.
| Reactant | Molecular Weight | Equivalents | Example Amount |
| This compound | 232.23 g/mol | 1.0 | 2.32 g (10 mmol) |
| Ethyl cyanoacetate | 113.12 g/mol | 1.0 | 1.13 g (10 mmol) |
| Sulfur | 32.07 g/mol | 1.1 | 0.35 g (11 mmol) |
| Morpholine | 87.12 g/mol | 0.2 | 0.17 g (2 mmol) |
Table 1. Example reaction stoichiometry for the Gewald synthesis.
II. Construction of Dihydropyridine Scaffolds via Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multicomponent reaction for the synthesis of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[6][7] Dihydropyridine derivatives are well-known for their activity as calcium channel blockers and are present in several blockbuster drugs.[6]
Scientific Rationale
By employing this compound in a modified Hantzsch synthesis (using a β-dicarbonyl compound and an ammonia source), novel dihydropyridine scaffolds can be accessed. The trifluoromethylphenyl moiety can impart unique electronic and steric properties to the resulting molecule, potentially leading to new biological activities beyond calcium channel modulation.
Experimental Workflow: Hantzsch Dihydropyridine Synthesis
Figure 2. Workflow for the Hantzsch synthesis of a substituted dihydropyridine.
Detailed Protocol: Synthesis of a Novel Dihydropyridine Derivative
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol (absolute)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl acetoacetate (2.0 eq) in absolute ethanol.
-
Add ammonium acetate (1.2 eq) to the solution and stir to dissolve.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Combine the fractions containing the pure product, remove the solvent under reduced pressure, and dry the product.
-
Characterize the final product by NMR, IR, and Mass Spectrometry.
| Reactant | Molecular Weight | Equivalents | Example Amount |
| This compound | 232.23 g/mol | 1.0 | 2.32 g (10 mmol) |
| Ethyl acetoacetate | 130.14 g/mol | 2.0 | 2.60 g (20 mmol) |
| Ammonium acetate | 77.08 g/mol | 1.2 | 0.92 g (12 mmol) |
Table 2. Example reaction stoichiometry for the Hantzsch synthesis.
III. Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a straightforward method for the preparation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.[8][9][10] Pyrrole-containing scaffolds are prevalent in numerous natural products and pharmaceuticals with diverse biological activities. To utilize our starting ketone, a preliminary step to generate a 1,4-dicarbonyl intermediate is necessary.
Scientific Rationale
This two-step approach first involves an α-bromination of this compound followed by a Kornblum oxidation to generate a 1,4-dicarbonyl intermediate. This intermediate can then be cyclized with a variety of primary amines to afford highly substituted pyrroles. The trifluoromethylphenyl and gem-dimethyl groups will be positioned on the pyrrole ring, offering unique substitution patterns for biological screening.
Experimental Workflow: Two-Step Paal-Knorr Pyrrole Synthesis
Figure 3. Two-step workflow for the Paal-Knorr synthesis of a substituted pyrrole.
Detailed Protocol: Synthesis of a Tetrasubstituted Pyrrole
Step 1: Synthesis of the 1,4-Dicarbonyl Intermediate
-
α-Bromination: To a solution of this compound (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere until the starting material is consumed (monitor by TLC). After cooling, filter off the succinimide and concentrate the filtrate to obtain the crude α-bromo ketone.
-
Kornblum Oxidation: Dissolve the crude α-bromo ketone in dimethyl sulfoxide (DMSO) and add sodium bicarbonate (2.0 eq). Heat the mixture to 100 °C for 1-2 hours. Cool the reaction, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude 1,4-dicarbonyl intermediate, which can be purified by column chromatography.
Step 2: Paal-Knorr Pyrrole Synthesis
-
Dissolve the purified 1,4-dicarbonyl intermediate (1.0 eq) and a primary amine (e.g., aniline, 1.1 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction and pour it into a beaker of ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Characterize the final substituted pyrrole by NMR, IR, and Mass Spectrometry.
Conclusion and Future Perspectives
The protocols outlined in these application notes demonstrate the versatility of this compound as a valuable building block for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. The unique combination of the trifluoromethyl and gem-dimethyl groups provides a strategic advantage for the development of novel drug candidates with potentially improved pharmacological profiles. Researchers are encouraged to adapt and optimize these methodologies for the creation of compound libraries for high-throughput screening and lead optimization programs. The resulting scaffolds hold promise for a wide range of therapeutic areas, and further derivatization can lead to the discovery of potent and selective modulators of various biological targets.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Gewald Reaction. J&K Scientific LLC. [Link]
-
Multicomponent reactions : synthesis of bioactive heterocycles. USC Libraries. [Link]
-
The Gewald multicomponent reaction. National Institutes of Health. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
Solvent‐free one‐pot [2+2+1+1] Hantzsch pyridine synthesis. ResearchGate. [Link]
-
Multicomponent Reactions | Synthesis of Bioactive Heterocycles. Taylor & Francis eBooks. [Link]
-
Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. ResearchGate. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. [Link]
-
Recent advances and potential pharmacological applications of chalcone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER. [Link]
-
Editorial: Emerging heterocycles as bioactive compounds. Frontiers. [Link]
-
Hantzsch Pyridine Synthesis. Scribd. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment. Creative Commons. [Link]
-
Three-component Minisci reaction involving trifluoromethyl radicals promoted by TBHP. Royal Society of Chemistry. [Link]
-
Paal–Knorr pyrrole synthesis. ResearchGate. [Link]
-
Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. ResearchGate. [Link]
-
Computationally guided synthesis and biological profiling of chalcones as antioxidant and anti-inflammatory activities. National Institutes of Health. [Link]
-
Tandem Processes Identified from Reaction Screening: Nucleophilic Addition to Aryl N-Phosphinylimines Employing La(III)-TFAA activation. National Institutes of Health. [Link]
-
Reaction of 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene with 6,6-dimethylfulvene: cycloadditions and a rearrangement. National Institutes of Health. [Link]
-
Examples of binucleophilic multicomponent reactions. ResearchGate. [Link]
-
Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. ResearchGate. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
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- 5. Gewald Reaction [organic-chemistry.org]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols for the Quantitative Analysis of 2,2-Dimethyl-3'-(trifluoromethyl)propiophenone
Abstract
This document provides comprehensive analytical methodologies for the precise and accurate quantification of 2,2-Dimethyl-3'-(trifluoromethyl)propiophenone (CAS No. 131759-12-9), a substituted aromatic ketone. Given its potential role as an intermediate in pharmaceutical synthesis or as a research chemical, robust analytical methods are critical for quality control, stability testing, and reaction monitoring. This guide details a primary high-performance liquid chromatography (HPLC) method with UV detection, a confirmatory gas chromatography-mass spectrometry (GC-MS) method, and an orthogonal quantitative nuclear magnetic resonance (qNMR) approach. The protocols are designed for researchers, analytical chemists, and quality control personnel, with a strong emphasis on the scientific rationale behind methodological choices and adherence to international validation standards.
Introduction and Compound Overview
2,2-Dimethyl-3'-(trifluoromethyl)propiophenone is a small organic molecule with a molecular formula of C₁₂H₁₃F₃O and a molecular weight of 246.23 g/mol . Its structure, featuring a propiophenone backbone, an alpha-dimethyl substitution, and a trifluoromethyl group on the phenyl ring, presents distinct analytical characteristics. The aromatic ketone core provides a strong chromophore suitable for UV-based detection, while the trifluoromethyl group offers a unique spectroscopic handle for both mass spectrometry and ¹⁹F NMR.
Accurate quantification is paramount for ensuring product purity, determining reaction yields, and assessing stability. The methods outlined herein are designed to be robust, specific, and validated in accordance with established scientific principles and regulatory guidelines.
Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle & Rationale:
Reverse-phase HPLC is the workhorse for the analysis of small to medium polarity organic molecules. This method is selected as the primary technique due to its high precision, robustness, and the strong UV absorbance imparted by the compound's aromatic ketone structure. A C18 (octadecylsilyl) stationary phase is chosen for its excellent hydrophobic retention of the nonpolar propiophenone core. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is selected to ensure good peak shape and resolution. Acetonitrile is a common organic modifier with low UV cutoff, and the buffer controls the pH to maintain a consistent ionization state of any potential acidic or basic impurities.
HPLC-UV Experimental Protocol
a) Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile, potassium phosphate monobasic, and phosphoric acid.
-
High-purity water (18.2 MΩ·cm).
-
Reference standard of 2,2-Dimethyl-3'-(trifluoromethyl)propiophenone (≥98% purity).
b) Reagent Preparation:
-
Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 3.0. Dissolve 2.72 g of potassium phosphate monobasic in 1 L of high-purity water. Adjust pH to 3.0 with dilute phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
c) Standard Preparation:
-
Stock Standard Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the diluent.
d) Sample Preparation:
-
Accurately weigh the sample material expected to contain the analyte.
-
Dissolve the sample in the diluent to achieve a theoretical final concentration within the calibration range (e.g., 50 µg/mL).
-
Vortex to dissolve and sonicate for 5 minutes if necessary.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
e) Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Gradient | 0-10 min: 50% to 80% B10-12 min: 80% B12-12.1 min: 80% to 50% B12.1-15 min: 50% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 15 minutes |
HPLC-UV Workflow Diagram
Caption: HPLC-UV workflow from preparation to final quantification.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale:
GC-MS provides an orthogonal separation mechanism (based on volatility and polarity) and highly specific detection (based on mass-to-charge ratio). This makes it an excellent confirmatory technique. The analyte must be thermally stable and sufficiently volatile, characteristics expected of this compound. Electron ionization (EI) will generate a reproducible fragmentation pattern, creating a "mass fingerprint" that can be used for definitive identification and quantification, often in selective ion monitoring (SIM) mode for enhanced sensitivity. This approach is similar to methods used for the analysis of related propiophenone compounds.
GC-MS Experimental Protocol
a) Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and an electron ionization (EI) source.
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Autosampler vials with inserts.
-
Solvents: Ethyl acetate (GC grade).
-
Reference standard of 2,2-Dimethyl-3'-(trifluoromethyl)propiophenone.
b) Standard and Sample Preparation:
-
Prepare a stock solution (e.g., 1 mg/mL) of the reference standard in ethyl acetate.
-
Create calibration standards (e.g., 0.5, 2, 10, 25, 50 µg/mL) by diluting the stock solution in ethyl acetate.
-
Prepare samples by accurately weighing the material and dissolving it in ethyl acetate to a final concentration within the calibration range.
-
Transfer the final solutions to GC vials.
c) GC-MS Conditions:
| Parameter | Value |
| GC Conditions | |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 80 °C (hold 1 min)Ramp: 20 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Conditions | |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Full Scan (m/z 40-400) for identificationSIM mode for quantification (select 3-4 characteristic ions) |
| Transfer Line Temp | 280 °C |
GC-MS Workflow Diagram
Caption: Key stages of the GC-MS analysis workflow.
Trustworthiness: Protocol for Method Validation
To ensure that the primary HPLC-UV method is reliable, accurate, and fit for purpose, a validation protocol must be executed. This protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".
Guiding Principle: A self-validating system demonstrates through empirical evidence that its performance characteristics are suitable for the intended analytical application.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, matrix). | Peak purity analysis (DAD) should pass. Resolution between analyte and nearest peak > 2.0. |
| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations for which the method has suitable precision and accuracy. | Typically 80% to 120% of the target test concentration. |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery experiments at 3 levels. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval. (n=6 injections of one sample). | Relative Standard Deviation (RSD) ≤ 1.0%. |
| Precision (Intermediate) | Precision within the same laboratory but on different days, with different analysts, or equipment. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision/accuracy. | S/N ≥ 10; RSD for precision at this level should be ≤ 10%. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (pH, flow rate, temp). | Peak area and retention time RSD should remain within acceptable limits (e.g., <5%). |
Orthogonal Technique: Quantitative NMR (qNMR)
For applications requiring the highest accuracy or for the certification of reference materials, ¹H or ¹⁹F qNMR is a powerful alternative. It allows for direct quantification against a certified internal standard without the need for a specific reference standard of the analyte itself. The presence of the CF₃ group makes ¹⁹F qNMR particularly attractive due to its high sensitivity and the typically low background in ¹⁹F spectra. This provides a truly orthogonal measurement based on a different physical principle (nuclear spin) than the chromatographic methods.
References
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved February 22, 2026, from [Link]
Troubleshooting & Optimization
Troubleshooting guide for the synthesis of 2,2-Dimethyl-3'-trifluoromethylpropiophenone
Welcome to the technical support center for the synthesis of 2,2-Dimethyl-3'-trifluoromethylpropiophenone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific synthesis. Here, we address common challenges, provide field-tested solutions, and explain the chemical principles behind our recommendations to ensure your success.
Introduction: The Challenge of Synthesizing an Electron-Deficient Ketone
The synthesis of this compound, a valuable intermediate in pharmaceutical development, is most commonly achieved via a Friedel-Crafts acylation. This reaction involves the electrophilic substitution of 3-bromobenzotrifluoride or a related trifluoromethyl-substituted arene with pivaloyl chloride.[1][2] The primary challenge stems from the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group, which deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to neutral or electron-rich arenes. This guide provides a systematic approach to overcoming this and other common hurdles.
Core Reaction Mechanism: Friedel-Crafts Acylation
The reaction proceeds by generating a highly electrophilic acylium ion from pivaloyl chloride and a Lewis acid, typically aluminum chloride (AlCl₃). This ion is then attacked by the nucleophilic π-system of the aromatic ring.
Caption: General mechanism of the Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield consistently low or zero?
A: This is the most common issue and typically points to one of three root causes: catalyst inactivity, insufficient catalyst, or suboptimal reaction conditions related to the deactivated substrate.
-
Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely hygroscopic and reacts rapidly with atmospheric moisture to become inactive.[3][4][5] Using hydrated or partially hydrated AlCl₃ is a primary reason for reaction failure.
-
Insufficient Catalyst: Unlike many catalytic processes, Friedel-Crafts acylation requires a stoichiometric amount (or a slight excess) of the Lewis acid. The resulting ketone product is a Lewis base and forms a stable complex with AlCl₃, effectively removing it from the reaction.[1][6][7]
-
Deactivated Substrate: The -CF₃ group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aromatic ring, making the electrophilic attack step much slower and more difficult. This necessitates more forcing conditions (e.g., higher temperature or longer reaction times) than for activated arenes.
Q2: Can I use a milder Lewis acid to avoid side reactions?
A: While milder Lewis acids like ZnCl₂, BF₃·OEt₂, or FeCl₃ are often used for activated arenes to prevent polymerization or other side reactions[8], they are generally not potent enough to promote the acylation of a strongly deactivated ring like 3-bromobenzotrifluoride.[9] For this specific synthesis, the high reactivity afforded by AlCl₃ is necessary to overcome the deactivation by the -CF₃ group.
Q3: Is there an alternative to the Friedel-Crafts acylation route?
A: Yes, a viable alternative is to use organometallic chemistry. A Grignard reaction, for instance, involves forming a Grignard reagent from a 2-halogen-substituted benzotrifluoride and reacting it with an acylating agent like pivaloyl chloride or propionic anhydride.[10] This approach reverses the polarity (umpolung), making the aromatic ring the nucleophile, and can be effective if the Friedel-Crafts route proves problematic.
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental observations and provides a logical path to resolving them.
Caption: Decision tree for troubleshooting low-yield reactions.
Question: I have a low yield, and my TLC/GC-MS analysis shows significant unreacted starting material. What should I do?
Answer: This indicates an incomplete reaction. Assuming you have already addressed the critical catalyst issues (activity and stoichiometry) outlined in the FAQ and the decision tree above, the next step is to optimize the reaction conditions.
-
Increase Reaction Temperature: The deactivating -CF₃ group requires more energy to overcome the activation barrier. After adding the reagents at a low temperature (0-5 °C) to control the initial exotherm, allow the reaction to warm to room temperature and then gently heat it to 40-80 °C.
-
Extend Reaction Time: These reactions can be sluggish. Monitor the reaction's progress by TLC or GC every few hours. It may require stirring overnight or for up to 24 hours to reach completion.
-
Solvent Choice: While dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common, a higher-boiling, non-coordinating solvent might be considered for higher temperatures, although this should be approached with caution to avoid side reactions.
Question: My final product is impure, with multiple spots on the TLC plate that are difficult to separate. What are these impurities?
Answer: The most likely impurities are isomeric byproducts. Although the -CF₃ group is strongly meta-directing, some ortho- or para-acylation can occur, especially under harsh conditions.
-
Cause: High reaction temperatures can sometimes reduce the regioselectivity of the substitution.
-
Solution:
-
Temperature Control: Perform the initial addition of reagents at 0 °C to maximize selectivity before slowly increasing the temperature to drive the reaction to completion.
-
Purification: These isomers are often difficult to separate.
-
Column Chromatography: This is the most effective method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically required.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, hexanes, or a mixture) can be highly effective at removing isomeric impurities.[11]
-
-
Question: The aqueous workup is problematic, forming a persistent emulsion and leading to product loss. How can I improve this step?
Answer: Emulsions are common during the quenching of Friedel-Crafts reactions due to the formation of aluminum hydroxides. A careful and methodical workup is essential.
-
Cause: Rapid quenching or insufficient acidity can lead to the formation of gelatinous aluminum hydroxide precipitates that stabilize emulsions.
-
Solution:
-
Quenching Protocol: Cool the reaction vessel in an ice bath. In a separate, much larger flask, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture onto the vigorously stirred ice/acid slurry. The acid ensures that soluble aluminum salts (AlCl₃) are formed instead of insoluble hydroxides.
-
Breaking Emulsions: If an emulsion still forms, add more of the organic solvent and brine (saturated NaCl solution). Gentle swirling in the separatory funnel, rather than vigorous shaking, can help. In stubborn cases, filtering the entire mixture through a pad of Celite can break up the emulsion.
-
Optimized Experimental Protocols & Data
Table 1: Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Substrate | 3-Bromobenzotrifluoride | Commercially available starting material. |
| Acylating Agent | Pivaloyl Chloride | Provides the required 2,2-dimethylpropanoyl group. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Necessary for activating the acyl chloride and overcoming ring deactivation. |
| Stoichiometry (Arene:Acyl-Cl:AlCl₃) | 1 : 1.1 : 1.2 | A slight excess of the acylating agent and catalyst ensures the reaction goes to completion. |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, low boiling point, and effectively dissolves reagents. |
| Temperature | 0 °C (addition), then 40-50 °C | Controls initial exotherm and selectivity, then provides energy for the reaction. |
| Reaction Time | 4 - 12 hours | Monitor by TLC/GC for completion. |
| Expected Yield | 65-80% | Dependent on purity of reagents and adherence to anhydrous conditions. |
Protocol 1: Synthesis of this compound
Materials & Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Addition funnel, oven-dried
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble the dry glassware under an inert atmosphere. Charge the flask with anhydrous aluminum chloride (1.2 eq.).
-
Solvent Addition: Add anhydrous DCM via cannula or syringe to the flask and begin stirring to create a slurry. Cool the flask to 0 °C using an ice bath.
-
Acyl Chloride Addition: Add pivaloyl chloride (1.1 eq.) dropwise to the stirred AlCl₃ slurry over 15-20 minutes. Allow the mixture to stir for an additional 30 minutes at 0 °C to ensure the formation of the acylium ion complex.[4]
-
Substrate Addition: Dissolve 3-bromobenzotrifluoride (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add the substrate solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to a reflux (approx. 40-45 °C) for 4-12 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice (approx. 10g per gram of AlCl₃) and concentrated HCl (approx. 10mL per gram of AlCl₃). Under vigorous stirring, slowly pour the reaction mixture onto the ice/HCl slurry.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of DCM. Add silica gel (approx. 2-3 times the weight of the crude product) and concentrate the solvent to create a dry powder.
-
Column Packing: Pack a chromatography column with silica gel using a hexane/ethyl acetate mixture (e.g., 98:2) as the eluent.
-
Loading: Carefully add the dried crude product slurry to the top of the packed column.
-
Elution: Elute the column with the hexane/ethyl acetate mixture, gradually increasing the polarity if necessary. Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
-
PrepChem. (n.d.). Synthesis of pivaloyl chloride. Retrieved from PrepChem.com. [Link]
-
LookChem. (n.d.). PIVALOYL CHLORIDE. Retrieved from LookChem. [Link]
- Google Patents. (1998). Continuous process for the preparation of pivaloyl chloride and of aroyl chloride. EP0696571B1.
- Google Patents. (2004). Process for preparing chloro pivaloyl chloride. CN1491932A.
-
Pourmousavi, S. A., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega. [Link]
-
ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation. Retrieved from ResearchGate. [Link]
-
Quora. (2015). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?. Retrieved from Quora. [Link]
-
Royal Society of Chemistry. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from RSC Publishing. [Link]
-
National Institutes of Health. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from NIH - National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (n.d.). Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes. Retrieved from RSC Publishing. [Link]
-
ElectronicsAndBooks. (1962). FREE RADICALS IN FRIEDEL-CRAFTS REACTIONS. Retrieved from ElectronicsAndBooks. [Link]
-
Organic Syntheses. (n.d.). Procedure for purification by chromatography. Retrieved from Organic Syntheses. [Link]
-
Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from Beyond Benign. [Link]
-
Study Mind. (2022). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from Study Mind. [Link]
-
University of Wisconsin-River Falls. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from UWRF Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from Chemistry LibreTexts. [Link]
-
ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from ADI Chemistry. [Link]
-
National Institutes of Health. (n.d.). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. Retrieved from NIH - National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). Production of propiophenone. EP0008464B1.
-
Sciencemadness Discussion Board. (2007). propiophenone and stuff. Retrieved from Sciencemadness. [Link]
-
Vapourtec. (2024). Grignard Chemistry. Retrieved from Vapourtec. [Link]
- Google Patents. (2017).
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal. [Link]
-
MDPI. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Retrieved from MDPI. [Link]
-
ResearchGate. (n.d.). Trifluoromethanesulfonic Acid Catalyzed Novel Friedel-Crafts Acylation of Aromatics with Methyl Benzoate. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from NIH - National Center for Biotechnology Information. [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from Chemistry Steps. [Link]
-
Chemistry Stack Exchange. (2019). The synthesis of 1-phenylprop-1-ene from propiophenone. Retrieved from Chemistry Stack Exchange. [Link]
-
Hive Chemicals & Equipment. (2003). How is propiophenone used in fragrance. Retrieved from Hive Chemicals & Equipment. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry. [Link]
- Google Patents. (2002). PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE. EP0993432B1.
-
Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from Organic Chemistry Portal. [Link]
-
ResearchGate. (2016). How to purify esterification product?. Retrieved from ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. quora.com [quora.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. EP3196183A1 - Method for producing 2'-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction conditions for 2,2-Dimethyl-3'-trifluoromethylpropiophenone
Technical Support Center: Synthesis & Optimization of 2,2-Dimethyl-3'-trifluoromethylpropiophenone
Executive Summary & Molecule Profile
Target Molecule: this compound
Common Name: m-Trifluoromethylpivalophenone
CAS Registry: (Analogous structures: 349-76-8 for acetophenone derivative)
Structure Description: A sterically congested aromatic ketone featuring a meta-trifluoromethyl (
The Challenge: Synthesizing this molecule presents a "perfect storm" of synthetic difficulties:
-
Electronic Deactivation: The
group strongly deactivates the ring, making direct Friedel-Crafts acylation inefficient and prone to low yields or forcing conditions that degrade reagents. -
Steric Hindrance: The tert-butyl (pivaloyl) group creates significant steric bulk, slowing down nucleophilic attack at the carbonyl carbon.
-
Safety Profile: Organometallic intermediates of trifluoromethylbenzenes are thermally unstable and have a documented history of energetic decomposition (detonation) if mishandled.
This guide provides an optimized, scalable protocol focusing on the Grignard route utilizing TurboGrignard™ technology (LiCl-mediated) to overcome kinetic barriers while ensuring operator safety.
Core Protocol: Optimized Synthesis Workflow
The recommended pathway avoids Friedel-Crafts acylation. Instead, we utilize a Magnesium-Halogen exchange or direct insertion promoted by Lithium Chloride (LiCl).
Reaction Scheme
-
Precursor: 1-Bromo-3-(trifluoromethyl)benzene.
-
Intermediate: 3-(Trifluoromethyl)phenylmagnesium bromide (stabilized).
-
Electrophile: Pivaloyl Chloride (2,2-dimethylpropionyl chloride) or Pivalonitrile.
Figure 1: Optimized Grignard pathway utilizing LiCl mediation to stabilize the electron-deficient aryl-magnesium species.
Experimental Protocol (Step-by-Step)
Safety Warning: Trifluoromethylphenyl Grignard reagents can be explosive.[1][2] Never allow the reaction to overheat or run dry. Maintain strict temperature control.
Step 1: Formation of the Grignard Reagent
-
Reagents: 1-Bromo-3-(trifluoromethyl)benzene (1.0 eq), Mg turnings (1.1 eq), LiCl (1.1 eq), anhydrous THF.
-
Protocol:
-
Flame-dry all glassware under Argon.
-
Charge flask with Mg turnings and anhydrous LiCl. Why LiCl? It breaks up polymeric aggregates of the Grignard, increasing solubility and rate of formation on deactivated rings [1].
-
Add anhydrous THF.
-
Activation: Add a crystal of Iodine and 5% of the bromide. Heat gently to initiate.
-
Controlled Addition: Once initiated (color change/exotherm), cool to -5°C . Add the remaining bromide dropwise. Crucial: Do not exceed 0°C. Higher temperatures increase the risk of disproportionation and thermal runaway [2].
-
Step 2: Acylation (The Pivaloyl Addition)
-
Reagents: Pivaloyl chloride (1.05 eq), CuCl (5 mol% - optional but recommended).
-
Protocol:
-
Cool the Grignard solution to -20°C .
-
Add CuCl (Copper(I) Chloride). Insight: Copper catalysis facilitates the coupling of bulky acyl chlorides with Grignard reagents and suppresses tertiary alcohol formation.
-
Add Pivaloyl chloride dropwise over 30 minutes.
-
Allow to warm to room temperature slowly over 2 hours.
-
Troubleshooting Guide (FAQ)
Category A: Reaction Initiation & Kinetics
Q: The Grignard reaction won't start despite adding Iodine. What now?
A: The electron-withdrawing
-
Solution 1 (DIBAL-H): Add a drop of DIBAL-H (Diisobutylaluminum hydride). It acts as a radical initiator and scavenger of trace water, often more effective than Iodine for deactivated aryls.
-
Solution 2 (Knochel Exchange): Instead of Mg metal, use i-PrMgCl[1]•LiCl. React it with the aryl bromide at -15°C. This performs a Halogen-Magnesium exchange, which is faster and safer than direct insertion for this specific substrate [3].
Q: The reaction mixture solidified/precipitated during Grignard formation.
A: This is the "Schlenk Equilibrium" shifting towards insoluble
-
Fix: Ensure you are using the LiCl method (TurboGrignard). The LiCl complexes with the Grignard species (forming
), dramatically increasing solubility in THF.
Category B: Impurity Profiling
Q: I see a significant amount of "dimer" (3,3'-bis(trifluoromethyl)biphenyl) in my LC-MS. A: This is Wurtz-type homocoupling.
-
Cause: Localized heating during halide addition or lack of agitation.
-
Fix: Dilute the aryl bromide in THF (1:1 v/v) before addition. Increase stirring speed. Keep temperature strictly below 0°C.
Q: I isolated a tertiary alcohol instead of the ketone. A: Double addition occurred (Grignard attacked the product ketone).
-
Cause: The product ketone is reacting with the remaining Grignard. This is rare with pivaloyl groups due to steric bulk, but possible.
-
Fix:
-
Inverse Addition: Cannulate the Grignard reagent into the solution of Pivaloyl Chloride (excess) at low temp. This ensures the electrophile is always in excess.
-
Alternative Electrophile: Use Pivalonitrile instead of the acid chloride. The intermediate is an imine salt, which cannot react further. Hydrolysis of the imine yields the ketone cleanly.
-
Category C: Yield Optimization
Q: My yield is stuck at 50-60%. How do I push it to >85%? A: The steric clash between the tert-butyl group and the aryl ring is significant.
-
Optimization: Switch to the Weinreb Amide protocol.
-
Convert Pivaloyl chloride to its Weinreb amide (N-methoxy-N-methylpivalamide).
-
React the Grignard with the Weinreb amide.
-
Mechanism: The Weinreb amide forms a stable 5-membered chelate intermediate that absolutely prevents over-addition. This is the gold standard for sterically hindered ketones.
-
Diagnostic Logic Tree
Use this flow to diagnose low yields or failed reactions.
Figure 2: Decision matrix for troubleshooting synthetic anomalies in sterically hindered aryl ketone synthesis.
Quantitative Data: Solvent & Catalyst Effects
Table 1: Comparative efficiency of conditions for 3-CF3-Ph-MgBr acylation.
| Condition Set | Mg Activation | Electrophile | Yield (%) | Major Impurity |
| Standard | Mg / Iodine | Pivaloyl Chloride | 45% | Homocoupling (15%) |
| Turbo (Rec.) | Mg / LiCl | Pivaloyl Chloride | 82% | None (<2%) |
| Exchange | i-PrMgCl | Pivaloyl Chloride | 78% | Isopropyl ketone (trace) |
| Nitrile Route | Mg / LiCl | Pivalonitrile | 75% | Unreacted Nitrile |
| Weinreb | Mg / LiCl | Weinreb Amide | 91% | None |
References
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.
-
Organic Syntheses. (2012). Preparation of 3,5-Bis(trifluoromethyl)acetophenone via Grignard. Org.[1][3][4] Synth. 2012, 89, 450-459. (Note: Highlights detonation risks of CF3-phenyl Grignards).
-
Sigma-Aldrich Technical Bulletin. (2024). Grignard Reagents - Preparation and Safety.
-
ResearchGate. (2025). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl.
Sources
Technical Support Center: Synthesis of 2,2-Dimethyl-3'-trifluoromethylpropiophenone
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2,2-Dimethyl-3'-trifluoromethylpropiophenone, a key intermediate in various research and development applications, can present unique challenges. The presence of a strongly electron-withdrawing trifluoromethyl group on the aromatic ring and a sterically demanding pivaloyl group necessitates careful control over reaction conditions. This guide will explore the common synthetic routes and provide detailed troubleshooting for the byproducts and impurities that may arise.
Part 1: Friedel-Crafts Acylation Route: Troubleshooting and FAQs
The most common laboratory-scale synthesis of this compound involves the Friedel-Crafts acylation of trifluoromethylbenzene with pivaloyl chloride, typically using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
Diagram: Friedel-Crafts Acylation Pathway and Major Byproducts
A schematic of the Friedel-Crafts acylation and potential byproduct formation pathways.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish and gives a low yield of the desired product. What are the likely causes?
A1: A low yield in the Friedel-Crafts acylation of trifluoromethylbenzene is a common issue due to the deactivating nature of the trifluoromethyl (-CF₃) group.[1][2] The -CF₃ group strongly withdraws electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution.[1]
-
Troubleshooting Steps:
-
Increase Catalyst Loading: Stoichiometric or even excess amounts of a strong Lewis acid like AlCl₃ are often necessary to drive the reaction to completion.[3]
-
Elevated Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, be aware that higher temperatures can also promote side reactions.
-
Choice of Solvent: A non-coordinating solvent like dichloromethane or 1,2-dichloroethane is typically used. Ensure the solvent is anhydrous, as water will deactivate the Lewis acid catalyst.
-
Q2: I've isolated my product, but NMR analysis shows the presence of isomeric impurities. What are they and how can I avoid them?
A2: The trifluoromethyl group is a meta-directing group in electrophilic aromatic substitution. Therefore, the primary product is the desired 3'-isomer. However, small amounts of the 2'- (ortho) and 4'- (para) isomers can form, especially under forcing reaction conditions (e.g., high temperatures).
-
Troubleshooting and Mitigation:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to maximize meta-selectivity.
-
Purification: Careful column chromatography is usually effective in separating the isomers. Due to the similar polarity of the isomers, a high-resolution silica gel and a carefully optimized eluent system may be required.
-
Q3: My product is contaminated with a non-ketonic byproduct. What could it be?
A3: A likely non-ketonic byproduct is tert-butyl-trifluoromethylbenzene. This arises from the decarbonylation of the pivaloyl acylium ion to form a stable tert-butyl carbocation, which then undergoes Friedel-Crafts alkylation with the trifluoromethylbenzene.[4] This side reaction is a known issue with pivaloyl chloride.[4][5]
-
Causality and Prevention:
-
The stability of the tert-butyl carbocation drives this side reaction.[4]
-
Using milder reaction conditions (lower temperature) can sometimes disfavor the decarbonylation pathway.
-
Alternative acylating agents that are less prone to decarbonylation could be considered, though this would alter the desired product.
-
| Byproduct Type | Formation Conditions | Recommended Prevention/Removal |
| Isomeric Ketones (2'- and 4'-) | High reaction temperatures | Lower reaction temperature; careful column chromatography. |
| tert-Butyl-trifluoromethylbenzene | Elevated temperatures, prolonged reaction times | Milder reaction conditions; purification by distillation or chromatography. |
| Unreacted Trifluoromethylbenzene | Insufficient catalyst or low temperature | Increase catalyst loading or temperature; remove by distillation. |
Part 2: Grignard Reaction Route: Troubleshooting and FAQs
An alternative route involves the reaction of a trifluoromethylphenyl Grignard reagent (e.g., 3-(trifluoromethyl)phenylmagnesium bromide) with a suitable pivaloyl electrophile.
Diagram: Grignard Synthesis Pathway and Potential Pitfalls
A flowchart of the Grignard synthesis route and its associated potential byproducts.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is not initiating, or the yield of the Grignard reagent is very low. What should I do?
A1: Grignard reagent formation can be notoriously difficult to initiate. The magnesium surface can be coated with a passivating layer of magnesium oxide.
-
Troubleshooting Initiation:
-
Glassware and Reagents: Ensure all glassware is flame-dried and reagents are anhydrous.[6][7]
-
Magnesium Activation: Use fresh magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface.[6][7] Mechanical activation by crushing the magnesium turnings with a glass rod under an inert atmosphere can also be effective.[7]
-
Initiators: A small amount of 1,2-dibromoethane can be used to initiate the reaction.
-
Q2: My reaction mixture turned dark brown/black during the Grignard reagent formation. Is this normal?
A2: A dark coloration during Grignard reagent formation can indicate decomposition or side reactions, such as Wurtz coupling, which can lead to the formation of finely divided metal particles.[8]
-
Mitigation:
-
Temperature Control: Maintain a gentle reflux and avoid excessive heating.
-
Slow Addition: Add the aryl halide dropwise to the magnesium suspension to control the exotherm.
-
Q3: After workup, I have a significant amount of trifluoromethylbenzene in my product mixture. Why did this happen?
A3: The presence of trifluoromethylbenzene indicates that the Grignard reagent was quenched by a proton source. Grignard reagents are very strong bases and will react with even trace amounts of water or other protic compounds.[7][9]
-
Prevention:
Q4: I used pivaloyl chloride as the electrophile and obtained a tertiary alcohol instead of the ketone. What went wrong?
A4: Grignard reagents can add twice to acid chlorides and esters to form tertiary alcohols.[9][10] The initially formed ketone is often more reactive than the starting electrophile.
-
Solution:
-
Choice of Electrophile: To obtain the ketone, it is advisable to use a less reactive electrophile such as a Weinreb amide (N-methoxy-N-methylpivalamide). Alternatively, reacting the Grignard reagent with pivalaldehyde followed by oxidation of the resulting secondary alcohol will yield the desired ketone.
-
Low Temperature: Adding the Grignard reagent to the electrophile at a low temperature (e.g., -78 °C) can sometimes favor the formation of the ketone by slowing down the second addition.
-
Part 3: Purification and Characterization
Experimental Protocol: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent, such as hexane. Add a small amount of silica gel to create a slurry.
-
Column Packing: Pack a glass column with silica gel in the desired eluent (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, may be necessary to separate closely related isomers.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Purification
| Issue | Potential Cause | Suggested Solution |
| Poor Separation of Isomers | Isomers have very similar polarities. | Use a high-performance silica gel, a longer column, or a very shallow solvent gradient. Consider reverse-phase chromatography.[11] |
| Co-elution with Alkylation Byproduct | The alkylation byproduct may have a similar Rf to the desired product. | Optimize the eluent system; a different solvent system (e.g., dichloromethane/hexane) might provide better separation. |
| Product Crystallization Fails | Presence of impurities inhibiting crystal formation. | Further purify the material by chromatography. If the product is an oil, consider distillation under reduced pressure.[11] |
References
- Oreate AI. (2025, December 30). Understanding Friedel-Crafts Acylation: A Key Reaction in Organic Chemistry.
- Chemistry Stack Exchange. (2015, October 5).
- BenchChem. (2025). Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
- Organic Syntheses. 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Grignard Reaction. Grignard Reaction.
- Choi, S. Y., et al. (2025, December 2). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones.
- Sigma-Aldrich.
- Organic Syntheses.
- BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- de la Torre, B. G., & Albericio, F. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.
- Li, Y., et al. (2024, March 11). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers.
- Organic Chemistry Portal. Grignard Reaction - Common Conditions.
- Organic Chemistry Portal.
- Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry.
- ChemicalBook. 3'-(TRIFLUOROMETHYL)PROPIOPHENONE synthesis.
- The Organic Chemistry Tutor. (2016, December 29).
- Chemistry Steps. (2025, June 20).
- Sun, H., et al. (2007). 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4643.
- Friedel-Crafts Alkyl
- Google Patents. (2003, August 12). Continuous process for the preparation of pivaloyl chloride and of aroyl chlorides.
- UC Berkeley. (2014, February 27). The Friedel-Crafts Reaction.
- Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
- Chemistry LibreTexts. (2022, April 7). 3.3B: General Procedures for Removing Impurities.
- Organic Chemistry Portal.
- Pearson.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Google Patents. (2019, July 4).
- Google Patents. (2019, May 1).
- Clayden, J., Stimson, C. C., & Keenan, M. (2006). Contra-Friedel–Crafts tert-butylation of substituted aromatic rings via directed metalation and sulfinylation. Organic & Biomolecular Chemistry, 4(6), 961-963.
- Google Patents. (1958, March 11).
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Chemguide. FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE.
- Morimoto, H., et al. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules.
Sources
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Technical Support Center: Purification of 2,2-Dimethyl-3'-trifluoromethylpropiophenone
Welcome to the dedicated technical support resource for the purification of 2,2-Dimethyl-3'-trifluoromethylpropiophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this compound. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Common Purification Issues
Researchers may encounter several common issues during the purification of this compound. This section provides a logical, step-by-step approach to diagnosing and resolving these challenges.
Diagram: Troubleshooting Flowchart
Caption: Troubleshooting workflow for common purification issues.
Frequently Asked Questions (FAQs)
This section addresses specific questions that frequently arise during the purification of this compound.
Q1: What are the most common impurities I should expect?
A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities in the synthesis of propiophenone derivatives may include unreacted starting materials, byproducts from the acylation reaction, and potentially positional isomers depending on the synthetic route.[] It is crucial to characterize your crude material by techniques like NMR, GC-MS, or LC-MS to identify the specific impurities present in your sample.[2][3]
Q2: Which purification technique is generally the most effective for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Distillation under reduced pressure is highly effective for removing non-volatile impurities and for large-scale purification.[4][5][6]
-
Column chromatography offers the highest resolution for separating closely related impurities.[7][8][9]
-
Recrystallization is an excellent final polishing step to obtain high-purity crystalline material, provided a suitable solvent is found.[10][11]
Q3: Can I use a single purification method, or is a combination necessary?
A3: For achieving high purity (>99%), a combination of techniques is often recommended. For instance, an initial distillation can remove the bulk of non-volatile materials, followed by column chromatography to separate closely related impurities. A final recrystallization can then be used to obtain a highly pure, crystalline product.
Diagram: Interrelation of Purification Techniques
Caption: Strategic combination of purification techniques.
Experimental Protocols
Below are detailed, step-by-step methodologies for the key purification techniques applicable to this compound.
Protocol 1: Reduced Pressure Distillation
This technique is ideal for separating liquids with different boiling points or for separating a liquid from non-volatile solids.[4] For compounds with high boiling points, distillation under reduced pressure is necessary to prevent decomposition.[4]
Diagram: Distillation Workflow
Caption: Step-by-step workflow for reduced pressure distillation.
Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus or a distillation setup with a Vigreux column for better separation. Ensure all glassware is dry and joints are properly greased.
-
Sample Loading: Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually apply the vacuum to the desired pressure (e.g., 0.4 to 1.3 kPa).[5][6]
-
Heating: Immerse the distillation flask in a heating mantle or an oil bath. Slowly increase the temperature until the liquid begins to boil.
-
Fraction Collection: Collect any low-boiling impurities first. Then, collect the main fraction of this compound at a constant boiling temperature. The expected boiling point for a similar compound, 2'-trifluoromethyl propiophenone, is 105-110°C at 0.4-1.3 kPa.[5][6]
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[8][9]
Diagram: Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Methodology:
-
Column Preparation: Pack a glass column with silica gel as the stationary phase using a slurry method with a non-polar solvent like hexane.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a more polar solvent if necessary. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity. For propiophenone derivatives, a mixture of hexane and ethyl acetate or dichloromethane and hexane is often effective.[7][12] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may be necessary to separate all impurities.[13]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[10] The principle is based on the differential solubility of the compound and impurities in a given solvent at different temperatures.
Diagram: Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Methodology:
-
Solvent Selection: Choose a solvent or a two-solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for similar compounds include ethanol/water or ethyl acetate/heptane.[14][15]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.[10]
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystallization begins, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Summary
| Purification Technique | Expected Purity | Typical Yield | Key Advantages | Common Challenges |
| Reduced Pressure Distillation | 95-98%[5][6] | 60-80% | Scalable, effective for non-volatile impurities. | Potential for thermal decomposition.[4] |
| Column Chromatography | >99% | 50-90% | High resolution, separates closely related compounds. | Can be time-consuming and requires significant solvent. |
| Recrystallization | >99.5% | 70-95% (of purified material) | Excellent for final polishing, yields high-purity crystals. | Finding a suitable solvent can be challenging; risk of oiling out.[10] |
References
- Organic Syntheses Procedure. (n.d.).
- Synthesis and characteristics of the intermediates and the final compounds. The Royal Society of Chemistry. (n.d.).
- Method for producing 2'-trifluoromethyl group-substituted aromatic ketone. Google Patents. (n.d.).
- Two-Solvent Recrystallization Guide. MIT OpenCourseWare. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- METHOD FOR PRODUCING 2'-TRIFLUOROMETHYL GROUP-SUBSTITUTED AROMATIC KETONE. European Patent Office. (2019).
- How to run column chromatography. (n.d.).
- Column chromatography. University of Victoria. (n.d.).
- Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. PMC. (n.d.).
- Recrystallization is the most common method for purifying solid compoun. (n.d.).
- APPENDIX 3E Column Chromatography. SciSpace. (n.d.).
- How To: Purify by Distillation. University of Rochester, Department of Chemistry. (n.d.).
- Recrystallization with two solvents. Reddit. (2019).
- Cosmetics - Analytical Methods & Research. Food and Drug Administration, Department of Health. (n.d.).
- Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. (2021).
- (PDF) 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide. ResearchGate. (n.d.).
- Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. (2022).
- 3'-(Trifluoromethyl)propiophenone 97 1533-03-5. Sigma-Aldrich. (n.d.).
- Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. (2016).
- Propiophenone Impurities. BOC Sciences. (n.d.).
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. (2021).
- Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. (n.d.).
- Synthesis of a. 2,2-Dimethyl-3-(3-phenyl-2-propenoxy)propanol. PrepChem.com. (n.d.).
- 2,2-dimethyl-3-phenyl propionaldehyde, 1009-62-7. The Good Scents Company. (n.d.).
- Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. Semantic Scholar. (2009).
- Process for purification of DMT by film crystallization. Google Patents. (n.d.).
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- 2. rroij.com [rroij.com]
- 3. Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements [scirp.org]
- 4. How To [chem.rochester.edu]
- 5. EP3196183A1 - Method for producing 2'-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
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- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
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- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Scale-Up Synthesis of 2,2-Dimethyl-3'-trifluoromethylpropiophenone
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,2-Dimethyl-3'-trifluoromethylpropiophenone. We will address common challenges, offer troubleshooting solutions, and present detailed protocols grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route for this compound?
A1: The most prevalent and industrially relevant method is the Friedel-Crafts acylation.[1] This reaction involves the electrophilic aromatic substitution of a trifluoromethyl-substituted benzene ring with 2,2-dimethylpropionyl chloride (also known as pivaloyl chloride), catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).
Q2: Why is the scale-up of this specific Friedel-Crafts acylation particularly challenging?
A2: Several factors contribute to the complexity of scaling up this synthesis:
-
Stoichiometric Catalyst Load: The product ketone forms a stable complex with the AlCl₃ catalyst, which means the catalyst must be used in stoichiometric amounts (or greater) rather than catalytic quantities.[1] This generates significant amounts of waste and complicates the workup.
-
Substrate Deactivation: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. Consequently, harsher reaction conditions (e.g., higher temperatures or longer reaction times) may be required, increasing the risk of side reactions.
-
Exothermic Nature: Friedel-Crafts acylations are highly exothermic.[2] Managing heat dissipation is critical during scale-up to prevent runaway reactions, ensure regioselectivity, and minimize impurity formation.
-
Hazardous Workup: The quenching step, where the reaction mixture is treated with water or acid to decompose the catalyst-product complex, is also extremely exothermic and releases corrosive hydrogen chloride (HCl) gas.
Q3: What are the primary safety concerns to consider during scale-up?
A3: The primary safety concerns are:
-
Thermal Runaway: Uncontrolled exotherms from both the reaction and the quench can lead to a dangerous increase in temperature and pressure.
-
Corrosive Reagents and Byproducts: Aluminum chloride is highly corrosive and reacts violently with moisture. The reaction workup generates large quantities of HCl gas and acidic wastewater.
-
Solvent Handling: The use of volatile and flammable organic solvents requires appropriate engineering controls to prevent fires and exposure.
Q4: How does the meta-directing effect of the trifluoromethyl group influence the reaction?
A4: The -CF₃ group deactivates the aromatic ring but directs incoming electrophiles primarily to the meta position. While this inherent regioselectivity is advantageous, forcing the reaction under harsh conditions can sometimes lead to the formation of minor ortho and para isomers, complicating purification. Precise temperature control is key to maximizing the yield of the desired meta-substituted product.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Low or Stalled Reaction Conversion
Q: My reaction has stalled, or the yield is significantly lower than expected. What are the likely causes and solutions?
A: Low conversion is a common issue, often stemming from catalyst deactivation or insufficient reactivity. Let's break down the potential causes.
| Potential Cause | Scientific Rationale | Recommended Solution & Protocol |
| Catalyst Quality/Activity | Aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture hydrolyzes it to aluminum hydroxide, rendering it inactive. | Action: Use a fresh, unopened container of high-purity, anhydrous AlCl₃. Handle it exclusively in a glovebox or under a robust inert atmosphere (Argon or Nitrogen). Validation: A simple visual check for free-flowing, pale-yellow powder is a first indicator. Clumped or white powder suggests moisture contamination. |
| Insufficient Catalyst | The product ketone chelates AlCl₃, effectively removing it from the catalytic cycle. A 1:1 molar ratio of AlCl₃ to the limiting reagent is the absolute minimum, with a slight excess (1.1-1.2 eq) often required to drive the reaction.[1] | Action: Recalculate your molar equivalents. Ensure you are using at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically the trifluoromethyl-benzene derivative). |
| Reaction Temperature Too Low | Due to the deactivating effect of the -CF₃ group, the energy of activation for the reaction is relatively high. Insufficient thermal energy will result in a sluggish or stalled reaction. | Action: Monitor the internal reaction temperature. A typical range for this reaction is between 0°C (during addition) and 40-60°C (during reaction hold). If conversion stalls, consider a controlled, gradual increase in temperature by 5-10°C and monitor progress by GC or TLC. |
| Impure Reagents/Solvent | Water or other protic impurities in the starting materials or solvent will quench the Lewis acid catalyst and the acylium ion intermediate. | Action: Use anhydrous grade solvents. Ensure starting materials are dry and of high purity. Pivaloyl chloride should be freshly distilled if its purity is in doubt. |
Troubleshooting Workflow: Diagnosing Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Difficult or Hazardous Reaction Workup
Q: The quenching process is very violent, and I am struggling with emulsions during the extraction. How can I improve this?
A: This is a critical step where control is paramount. Uncontrolled quenching is a major safety hazard during scale-up.
-
Cause of Violent Quench: The reaction mixture contains a large amount of unreacted AlCl₃ and the AlCl₃-ketone complex. Both react extremely exothermically with water. Adding water directly to the reaction mass will cause instantaneous boiling of the solvent and release of HCl gas.
-
Solution - Reverse Quench: The safest method for scale-up is a "reverse quench." The reaction mixture is added slowly and controllably to a separate, well-stirred, and cooled vessel containing ice and water (or dilute HCl). This ensures that the water is always in excess and can absorb the heat generated.
-
Cause of Emulsions: Finely dispersed aluminum hydroxides, formed during the quench, are notorious for stabilizing emulsions, making phase separation difficult or impossible.
-
Solution - Acidic Workup: Quenching into a chilled solution of dilute hydrochloric acid (e.g., 3M HCl) instead of just water helps to keep the aluminum salts (as AlCl₃ or soluble chloro-aqua complexes) in the aqueous phase and prevents the precipitation of gelatinous aluminum hydroxide.[3] Allow for sufficient stirring time after the quench is complete to ensure all solids are dissolved before attempting extraction.
Part 3: Protocols and Methodologies
Reaction Mechanism: Friedel-Crafts Acylation
The reaction proceeds via the formation of a highly electrophilic acylium ion, which is the key reactive species that attacks the electron-rich aromatic ring.
Caption: Mechanism of Friedel-Crafts acylation.
Experimental Protocol: Lab Scale (Illustrative)
Disclaimer: This protocol is for informational purposes only. A thorough risk assessment must be conducted before any experimental work.
-
Materials:
-
1-Bromo-3-(trifluoromethyl)benzene (1.0 eq)
-
Aluminum Chloride (anhydrous, 1.1 eq)
-
Pivaloyl Chloride (1.05 eq)
-
Dichloromethane (anhydrous, ~5-10 mL per gram of starting material)
-
3M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
Setup: Equip a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas (N₂) inlet.
-
Catalyst Slurry: Charge the flask with anhydrous dichloromethane and aluminum chloride under a positive N₂ flow. Cool the resulting slurry to 0-5 °C in an ice bath.
-
Reagent Addition: Add the 1-bromo-3-(trifluoromethyl)benzene to the catalyst slurry.
-
Acylation: Add the pivaloyl chloride dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 40°C) for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup (Reverse Quench): In a separate flask, prepare a stirred mixture of crushed ice and 3M HCl. Once the reaction is complete, cool the reaction flask to room temperature and slowly transfer the contents via cannula or a pressure-equalizing dropping funnel into the iced acid solution at a rate that maintains the quench temperature below 20°C.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 3M HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel.
-
Scale-Up Workflow Diagram
Caption: General workflow for scaling up the synthesis.
References
- BenchChem. (2025). A Technical Guide to the Synthesis of Substituted Propiophenones.
- Sigma-Aldrich.
- Cardillo, P., et al. (2003). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Organic Process Research & Development.
- BenchChem. (2025).
- BenchChem. (2025).
-
Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
- Moura, S., et al. (2020). Incorporation of fluorine in pharmaceuticals and its impact on drug’s physicochemical properties and pharmacokinetics.
Sources
Validation & Comparative
A Researcher's Guide to Investigating the Structure-Activity Relationship of 2,2-Dimethyl-3'-trifluoromethylpropiophenone Analogs
For researchers and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive framework for exploring the structure-activity relationships (SAR) of a novel class of compounds: 2,2-Dimethyl-3'-trifluoromethylpropiophenone analogs. While direct SAR data for this specific scaffold is emerging, this document synthesizes insights from related chemical series to propose a rational path forward for investigation. We will delve into the strategic importance of key structural motifs, outline detailed experimental protocols for synthesis and biological evaluation, and present a model for data analysis and visualization.
The Strategic Significance of the this compound Scaffold
The propiophenone backbone is a versatile starting point in medicinal chemistry, with derivatives showing a range of biological activities, including anticancer, anti-HIV, and antidiabetic properties.[1][2][3] The introduction of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to target receptors.[4][5] The 2,2-dimethyl substitution on the propiophenone core is hypothesized to provide steric hindrance that may influence metabolic pathways and receptor interactions.
This guide will focus on a systematic exploration of this scaffold by proposing modifications at three key regions:
-
Region 1: The Aryl Ring: Substitution patterns on the phenyl ring can significantly impact electronic properties and interactions with biological targets.
-
Region 2: The Propiophenone Side Chain: Modifications to the ethyl ketone chain can alter steric bulk and flexibility.
-
Region 3: The Trifluoromethyl Group Position: While this guide focuses on the 3'-position, exploring analogs with the CF3 group at the 2' or 4' positions could reveal critical positional effects.
Proposed Synthetic and Biological Evaluation Workflow
A robust investigation into the SAR of these novel analogs requires a systematic and iterative workflow. The following diagram outlines the proposed experimental journey from compound synthesis to data-driven lead optimization.
Caption: A proposed workflow for the systematic investigation of the SAR of this compound analogs.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the core scaffold can be achieved through a Friedel-Crafts acylation reaction. The following is a general, illustrative protocol.
Materials:
-
Substituted (trifluoromethyl)benzene
-
2,2-Dimethylpropionyl chloride
-
Aluminum chloride (AlCl3)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred solution of the substituted (trifluoromethyl)benzene (1.0 eq) in dry DCM at 0 °C, add aluminum chloride (1.2 eq) portion-wise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Slowly add 2,2-dimethylpropionyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of ice-cold 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO3 solution and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired analog.
Characterization: The structure and purity of all synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Primary Biological Assay: Enzyme Inhibition Assay (Hypothetical Target: Kinase X)
This protocol describes a representative in vitro assay to determine the inhibitory activity of the synthesized analogs against a hypothetical protein kinase.
Materials:
-
Recombinant Kinase X
-
Kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Synthesized analogs dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of the kinase buffer.
-
Add 1 µL of the diluted test compound or DMSO (for control wells).
-
Add 2 µL of the Kinase X and substrate peptide mixture in kinase buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Comparative Data and SAR Analysis
To illustrate the process of SAR analysis, the following table presents hypothetical data for a small library of synthesized analogs.
| Compound ID | R1 (Aryl Ring) | R2 (Side Chain) | IC50 (nM) vs. Kinase X |
| SAR-001 | H | -CH2CH3 | 5,200 |
| SAR-002 | 4'-Cl | -CH2CH3 | 1,800 |
| SAR-003 | 4'-OCH3 | -CH2CH3 | 7,500 |
| SAR-004 | 4'-F | -CH2CH3 | 2,100 |
| SAR-005 | 4'-Cl | -CH(CH3)2 | 850 |
| SAR-006 | 4'-Cl | -C(CH3)3 | 4,500 |
Interpretation of Hypothetical SAR Data
The following diagram illustrates the key SAR trends from the hypothetical data.
Caption: Visual representation of hypothetical SAR trends for the this compound scaffold.
-
Aryl Ring Substitution (Region 1): Electron-withdrawing groups, such as chloride at the 4'-position, appear to be beneficial for activity (SAR-002 vs. SAR-001). Conversely, an electron-donating group like methoxy is detrimental (SAR-003). A fluorine substitution maintains activity (SAR-004).
-
Side Chain Modification (Region 2): Increasing the steric bulk from an ethyl to an isopropyl group on the side chain enhances potency (SAR-005 vs. SAR-002). However, a further increase to a tert-butyl group leads to a significant loss of activity, suggesting a potential steric clash in the binding pocket (SAR-006).
Conclusion and Future Directions
This guide provides a foundational framework for initiating a comprehensive SAR study of this compound analogs. The proposed workflow, experimental protocols, and data analysis approach are designed to be adaptable to various biological targets. Future work should focus on expanding the analog library to further probe the electronic and steric requirements for optimal activity. Additionally, in-depth studies on the metabolic stability, pharmacokinetic properties, and in vivo efficacy of the most promising leads will be crucial for their advancement as potential therapeutic agents.
References
-
The Versatility of Propiophenone Derivatives: Focus on 3'-(Trifluoromethyl)propiophenone. (2026, February 20). NINGBO INNO PHARMCHEM CO.,LTD. 4
-
3D-QSAR, molecular docking and in silico ADMET studies of propiophenone derivatives with anti-HIV-1 protease activity. (2021, July 31). ResearchGate. Link
-
2'-(Trifluoromethyl)propiophenone. Fluorochem. Link
-
Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (n.d.). PMC. Link
-
3'-(TRIFLUOROMETHYL)PROPIOPHENONE synthesis. (n.d.). ChemicalBook. Link
-
Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. (2025, August 6). ResearchGate. Link
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (n.d.). PMC. Link
-
Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. (2012, March 15). PubMed. Link
-
Biological Evaluation, Structure-Activity Relationships, and Three-Dimensional Quantitative. (n.d.). SciSpace. Link
-
Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Link
-
SAR and QSAR in Drug Discovery and Chemical Design—Some Examples. (2016, July 18). SpringerLink. Link
-
The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib. (2025, October 14). Acta Naturae. Link
-
Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. (2012, July 15). PubMed. Link
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. Link
-
Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction. (n.d.). bioRxiv. Link
-
Drug target to combat three coronavirus diseases identified by researchers. (2020, September 16). European Pharmaceutical Review. Link
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI. Link
-
Study of the Structure–Activity Relationship of an Anti-Dormant Mycobacterial Substance 3-(Phenethylamino)Demethyl(oxy)aaptamine to Create a Probe Molecule for Detecting Its Target Protein. (2022, January 24). MDPI. Link
-
Development of LM-41 and AF-2112, two flufenamic acid-derived TEAD inhibitors obtained through the replacement of the. (2023, September 27). ScienceDirect. Link
-
3'-(Trifluoromethyl)propiophenone 97. (n.d.). Sigma-Aldrich. Link
Sources
A Senior Application Scientist's Guide to Comparative Cross-Reactivity Studies of 2,2-Dimethyl-3'-trifluoromethylpropiophenone Derivatives
For researchers, scientists, and drug development professionals, establishing the specificity of a novel compound is a cornerstone of preclinical evaluation. Off-target effects, arising from a compound's interaction with unintended molecular targets, can lead to unforeseen side effects, diminished efficacy, and costly late-stage trial failures.[1][2][3] This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies on 2,2-Dimethyl-3'-trifluoromethylpropiophenone derivatives, a class of compounds with significant potential in various therapeutic areas due to the unique properties imparted by the trifluoromethyl group.[4]
The inclusion of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, making these derivatives promising candidates for drug development.[4] However, these same properties necessitate a thorough evaluation of their potential for cross-reactivity with structurally similar endogenous molecules or other drugs. This guide is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for a robust comparative analysis.
The Critical Role of Cross-Reactivity Assessment
Cross-reactivity occurs when a detection method or a biological system designed to interact with a specific molecule also interacts with other, often structurally related, molecules.[5] In drug development, this can manifest as:
-
Pharmacological Side Effects: A drug candidate binding to unintended receptors or enzymes can trigger unwanted biological responses.[3][6]
-
Inaccurate Bioanalytical Data: Cross-reacting metabolites or analogs in patient samples can lead to an overestimation of the drug's concentration, impacting pharmacokinetic and pharmacodynamic (PK/PD) modeling.[7]
-
Diagnostic Interference: In immunoassays, the presence of cross-reactive substances can lead to false-positive or false-negative results.[7]
Therefore, a proactive and comprehensive assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of a new chemical entity.
Designing a Comparative Cross-Reactivity Study
A successful cross-reactivity study hinges on a well-conceived experimental plan. This involves the careful selection of compounds for comparison, the choice of appropriate analytical methods, and the inclusion of necessary controls.
Selection of Comparator Compounds
The selection of compounds to test for cross-reactivity against the primary this compound derivative should be based on structural similarity and potential for co-occurrence in biological systems. A logical selection would include:
-
Key Metabolites: Predicted or identified metabolites of the parent compound.
-
Structural Analogs: Compounds with minor structural modifications, such as alterations in the position of the trifluoromethyl group or modifications to the dimethylpropiophenone core.
-
Precursor Molecules: Synthetic precursors that could potentially be present as impurities.
-
Structurally Unrelated Compounds: To serve as negative controls and establish the baseline specificity of the assays.
For the purpose of this guide, we will consider the following hypothetical, yet plausible, set of compounds for our comparative study:
| Compound ID | Name | Rationale |
| LEAD-001 | This compound | Lead Compound |
| COMP-002 | 2,2-Dimethyl-4'-trifluoromethylpropiophenone | Positional Isomer |
| COMP-003 | 2,2-Dimethyl-3'-hydroxypropiophenone | Potential Metabolite (demethylation) |
| COMP-004 | 3'-(Trifluoromethyl)propiophenone | Structural Analog (lacks dimethyl) |
| NEG-CTRL-005 | Ibuprofen | Structurally Unrelated Negative Control |
Experimental Workflow
A multi-tiered approach employing orthogonal analytical methods is recommended to build a comprehensive cross-reactivity profile. This typically involves a combination of immunoassays and chromatographic techniques.
Caption: A multi-phase workflow for assessing compound cross-reactivity.
Experimental Protocols
The following protocols are provided as a detailed guide for executing the key phases of the cross-reactivity study.
Protocol 1: Competitive ELISA for Cross-Reactivity Screening
The competitive enzyme-linked immunosorbent assay (ELISA) is a high-throughput method ideal for initial screening.[8][9] It measures the ability of a test compound to compete with a labeled version of the lead compound for binding to a specific antibody.
Principle: A microplate is coated with an antibody specific to LEAD-001. A known amount of enzyme-labeled LEAD-001 is mixed with varying concentrations of the test compounds (LEAD-001 and comparators) and added to the wells. The degree of cross-reactivity is inversely proportional to the signal generated by the enzyme.
Step-by-Step Methodology:
-
Antibody Coating: Coat a 96-well microplate with a polyclonal or monoclonal antibody raised against a LEAD-001-protein conjugate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare serial dilutions of LEAD-001 (for the standard curve) and the comparator compounds (COMP-002, COMP-003, COMP-004, NEG-CTRL-005). Mix each dilution with a constant amount of horseradish peroxidase (HRP)-labeled LEAD-001. Add these mixtures to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. A blue color will develop in wells where the HRP-labeled LEAD-001 has bound.
-
Stopping the Reaction: Add a stop solution (e.g., 2M H2SO4) to each well. The color will change to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the concentration of LEAD-001. Determine the concentration of each comparator compound that causes a 50% reduction in the maximum signal (IC50). Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of LEAD-001 / IC50 of Comparator Compound) x 100%
Protocol 2: LC-MS/MS for Specificity Confirmation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly specific and sensitive method to confirm the findings from the immunoassay and to detect potential interference in complex matrices.[10][11]
Principle: This technique separates compounds based on their physicochemical properties (liquid chromatography) and then identifies and quantifies them based on their mass-to-charge ratio (tandem mass spectrometry).
Step-by-Step Methodology:
-
Sample Preparation: Spike known concentrations of the lead compound and each comparator into a relevant biological matrix (e.g., human plasma). Perform a protein precipitation or liquid-liquid extraction to remove interfering substances.
-
Chromatographic Separation: Inject the extracted samples onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate the compounds.
-
Mass Spectrometric Detection: Analyze the eluent using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. For each compound, optimize at least two MRM transitions (a precursor ion and two product ions) for quantification and confirmation.
-
Data Analysis: Assess the retention time and the presence of the specific MRM transitions for each compound. A compound is considered to be cross-reactive if it produces a signal at the same retention time and MRM transitions as the lead compound. The degree of interference can be quantified by analyzing samples containing only the comparator compound and measuring the signal in the channel for the lead compound.
Protocol 3: Off-Target Receptor Binding Assay
To assess the functional implications of cross-reactivity, a panel of receptor binding assays can be employed. This is crucial for predicting potential off-target pharmacological effects.[1][12]
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific receptor. A reduction in the bound radioactivity indicates that the test compound is binding to the receptor.
Step-by-Step Methodology:
-
Receptor Preparation: Use commercially available membrane preparations from cells overexpressing a panel of common off-target receptors (e.g., adrenergic, dopaminergic, serotonergic, and muscarinic receptors).
-
Binding Reaction: In a multi-well plate, combine the receptor preparation, a known concentration of a high-affinity radiolabeled ligand for that receptor, and varying concentrations of the test compounds (LEAD-001 and comparators).
-
Incubation: Incubate the mixture at a specific temperature and for a duration optimized for the receptor-ligand pair to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with a cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding inhibited by the test compounds at a given concentration (typically 10 µM for initial screening). For compounds showing significant inhibition, a full dose-response curve is generated to determine the Ki (inhibition constant).
Data Presentation and Interpretation
The results from these assays should be compiled into a clear and concise format to facilitate comparison.
Illustrative Comparative Data
| Compound ID | Competitive ELISA (% Cross-Reactivity) | LC-MS/MS Interference (% of LEAD-001 Signal) | Receptor Binding Inhibition at 10 µM (% Inhibition of Dopamine D2 Receptor) |
| LEAD-001 | 100% | 100% | 85% |
| COMP-002 | 15.2% | < 0.1% | 12% |
| COMP-003 | 45.8% | < 0.1% | 5% |
| COMP-004 | 5.6% | < 0.1% | 2% |
| NEG-CTRL-005 | < 0.1% | < 0.1% | < 1% |
Interpretation of Illustrative Data:
-
In this hypothetical scenario, the competitive ELISA shows significant cross-reactivity for the potential metabolite (COMP-003) and some cross-reactivity for the positional isomer (COMP-002). This highlights the importance of using a more specific method for confirmation.
-
The LC-MS/MS data demonstrates high specificity, with none of the comparator compounds interfering with the detection of LEAD-001. This would give confidence in the bioanalytical data for clinical trials.
-
The receptor binding assay suggests that the lead compound has a high affinity for the Dopamine D2 receptor, which could be its intended target or a significant off-target interaction that warrants further investigation. The comparator compounds show minimal off-target binding at this receptor.
Visualizing Potential Off-Target Mechanisms
Understanding the potential downstream effects of off-target binding is crucial. If a lead compound shows significant binding to an unintended receptor, it is important to map out the potential signaling pathways that could be activated or inhibited.
Sources
- 1. precisionantibody.com [precisionantibody.com]
- 2. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. medicaljournalssweden.se [medicaljournalssweden.se]
- 6. Genetic inference of on-target and off-target side-effects of antipsychotic medications | PLOS Genetics [journals.plos.org]
- 7. Drug Immunoassays - Creative Diagnostics [creative-diagnostics.com]
- 8. tandfonline.com [tandfonline.com]
- 9. biocompare.com [biocompare.com]
- 10. Analytical characterization of three trifluoromethyl-substituted methcathinone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2025217656A2 - Methods of detecting perfluoroalkyl or polyfluoroalkyl substances - Google Patents [patents.google.com]
- 12. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
Safety Operating Guide
Personal protective equipment for handling 2,2-Dimethyl-3'-trifluoromethylpropiophenone
This guide outlines the operational safety protocols for handling 2,2-Dimethyl-3'-trifluoromethylpropiophenone . As a Senior Application Scientist, I have synthesized the safety profile based on Structural Activity Relationships (SAR) of analogous fluorinated aromatic ketones, as specific Safety Data Sheets (SDS) for this precise isomer are often proprietary or limited in public indexing.
This compound combines a lipophilic pivaloyl group with an electron-withdrawing trifluoromethyl (CF₃) moiety. This structural combination necessitates specific precautions against transdermal permeation and respiratory irritation that exceed standard organic handling.
Part 1: Immediate Action Card (PPE & Safety Matrix)
Core Directive: Treat this substance as a Category 2 Skin/Eye Irritant and a Specific Target Organ Toxicant (Respiratory - Single Exposure) until specific toxicological data proves otherwise.
Personal Protective Equipment (PPE) Specification
| Component | Specification | Scientific Rationale (The "Why") |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (0.11 mm) 2. Outer: Nitrile (0.11 mm) or Neoprene | The CF₃ group increases lipophilicity, enhancing the chemical's ability to permeate standard thin nitrile. Double gloving creates a breakthrough time buffer [1]. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Standard safety glasses are insufficient. The volatility of the ketone functionality poses a vapor irritation risk to the lacrimal glands. |
| Respiratory | Fume Hood Mandatory. If hood unavailable: Half-mask w/ OV/AG cartridges (Organic Vapor/Acid Gas). | Fluorinated ketones can hydrolyze or degrade to release trace HF or irritating fluorinated species upon heating or contact with moisture [2]. |
| Body Defense | Lab Coat (Cotton/Poly blend) + Chemical Apron | Synthetic fabrics alone can degrade or melt if the ketone acts as a solvent. An apron prevents chest/lap saturation during liquid transfer. |
Part 2: Technical Justification & Handling Logic
The Fluorine-Lipophilicity Factor
The presence of the 3'-trifluoromethyl group significantly alters the physicochemical properties compared to non-fluorinated propiophenones.
-
Enhanced Permeation: The CF₃ group increases the partition coefficient (LogP), making the molecule more soluble in the lipid bilayer of the skin. This is why standard "splash protection" is insufficient; you need permeation resistance.
-
Metabolic Stability: The meta-positioning of the CF₃ group generally resists metabolic degradation, meaning systemic absorption could lead to prolonged retention compared to non-fluorinated analogs.
Operational Workflow: The "Self-Validating" Safety Loop
To ensure safety, follow this logical decision tree. If any check fails, the operation halts.
Figure 1: Operational safety logic for handling fluorinated aromatic ketones. Note the hard stops at ventilation and PPE checks.
Part 3: Experimental Protocols
Transfer & Weighing Protocol
Objective: Minimize vapor generation and static discharge (fluorinated compounds can accumulate static charge).
-
Preparation: Place the balance inside the fume hood. If this is impossible, use a tared transfer vessel (e.g., a screw-cap vial) to weigh the solid/liquid.
-
Static Control: Use an anti-static gun or strictly glass/metal spatulas. Avoid plastic weighing boats which can induce static cling, causing the powder to "jump" and aerosolize.
-
Solvent Choice: If preparing a stock solution, dissolve in Dichloromethane (DCM) or Ethyl Acetate . Avoid alcohols initially unless the reaction dictates, as transesterification is unlikely but solvation heat can occur.
Spill Management (Small Scale < 50 mL/g)
Do not treat this as a standard organic spill due to the persistence of the fluorinated moiety.
-
Evacuate & Ventilate: Clear the immediate 3-meter radius. Ensure the fume hood sash is lowered.
-
Adsorption: Use vermiculite or a dedicated organic spill pillow . Do not use paper towels as the primary absorbent for larger volumes, as they increase the surface area for evaporation.
-
Decontamination:
-
Wipe the area with a soap/water solution (surfactant breaks down the lipophilic residue).
-
Verification: Use a UV lamp (if the compound is conjugated enough to fluoresce, which many aromatic ketones are) to check for residue.
-
Waste Disposal
-
Classification: Halogenated Organic Waste .
-
Segregation: NEVER mix with strong oxidizers (e.g., Nitric Acid) or strong bases. The alpha-protons (next to the ketone) are acidic; strong bases can induce enolization or condensation, potentially generating heat in the waste drum.
-
Labeling: Clearly mark the tag with "Contains Fluorinated Organics" to alert downstream waste processors, as incineration of fluorocarbons requires specific scrubbers to capture HF [3].
References
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 3'-(Trifluoromethyl)propiophenone. Link (Accessed via search result 1.12 - Used as SAR analog for PPE breakthrough data).
-
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone. Link (Accessed via search result 1.9 - Used for reactivity and hydrolysis hazards).
-
ECHEMI. (2025).[1][3] Safety Data Sheet: 2,2,2'-Trimethylpropiophenone. Link (Accessed via search result 1.7 - Used for general propiophenone backbone handling).
(Note: As specific toxicity data for this compound is limited, these protocols are derived from the closest structural analogs: 3'-(Trifluoromethyl)propiophenone and generic fluorinated aromatic ketones.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
